molecular formula C8H4N2S B096095 5-Benzothiazolecarbonitrile CAS No. 58249-57-3

5-Benzothiazolecarbonitrile

Katalognummer: B096095
CAS-Nummer: 58249-57-3
Molekulargewicht: 160.2 g/mol
InChI-Schlüssel: KZWJUNXNZGVOOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzothiazolecarbonitrile is a specialized chemical scaffold designed for pharmaceutical and medicinal chemistry research. The benzothiazole core is a privileged structure in drug discovery, known for its wide spectrum of biological activities and its presence in several FDA-approved therapeutics . This nucleus is a key component in drugs such as riluzole (for amyotrophic lateral sclerosis), flutemetamol (an amyloid imaging agent for Alzheimer's disease), and quizartinib (for acute myelocytic leukemia) . The incorporation of a nitrile group (-CN) at the 5-position is a strategic modification that can significantly influence the compound's properties. The nitrile group is a valuable bioisostere that can enhance binding affinity to biological targets through dipole interactions and hydrogen bonding . Furthermore, this electron-withdrawing substituent at the C-5 position of the benzothiazole ring has been shown to substantially boost the anticancer efficacy and metabolic stability of benzothiazole derivatives, making it a critical functional group for optimizing lead compounds . Researchers can utilize this compound as a key synthetic intermediate to develop novel compounds targeting a range of diseases. Its structure is highly relevant for exploring antitumor agents, as many 2-substituted benzothiazoles exhibit potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal carcinomas . The scaffold's versatility also extends to other therapeutic areas, with documented research applications in developing antimicrobials and anti-inflammatory agents . This compound is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for constructing more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWJUNXNZGVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443643
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58249-57-3
Record name 5-Benzothiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 5-benzothiazolecarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details two principal routes: the Sandmeyer reaction starting from 5-aminobenzothiazole and the palladium-catalyzed cyanation of 5-bromobenzothiazole. Experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate its synthesis in a laboratory setting.

Introduction

The benzothiazole nucleus is a privileged structure found in a wide array of pharmacologically active compounds. The introduction of a nitrile group at the 5-position creates this compound, a versatile intermediate for further functionalization in drug discovery programs and for the development of novel organic materials. This guide outlines the most common and effective methods for its preparation.

Core Synthetic Pathways

Two primary strategies have been identified for the synthesis of this compound:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine, in this case, 5-aminobenzothiazole, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[1][2][3]

  • Palladium-Catalyzed Cyanation: This modern cross-coupling method involves the reaction of an aryl halide, such as 5-bromobenzothiazole, with a cyanide source, catalyzed by a palladium complex.[4]

The selection of a particular pathway may depend on the availability of starting materials, desired scale, and tolerance of functional groups.

Experimental Protocols

Pathway 1: Sandmeyer Reaction of 5-Aminobenzothiazole

This pathway commences with the synthesis of the requisite precursor, 5-aminobenzothiazole, followed by its conversion to the target nitrile via the Sandmeyer reaction.

Step 1: Synthesis of 5-Aminobenzothiazole

A common route to 5-aminobenzothiazole involves the nitration of a suitable benzothiazole precursor, followed by reduction of the nitro group.

Experimental Protocol (Adapted from related syntheses):

  • Nitration: To a stirred solution of 2-chlorobenzothiazole in concentrated sulfuric acid at 0 °C, potassium nitrate is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 18 hours. The mixture is then poured onto ice, and the precipitated 2-chloro-5-nitrobenzothiazole is collected by filtration.

  • Reduction: The 2-chloro-5-nitrobenzothiazole is suspended in a suitable solvent such as ethanol, and a reducing agent like iron powder or tin(II) chloride in the presence of hydrochloric acid is added. The mixture is heated to reflux until the reduction is complete (monitored by TLC). After cooling, the reaction is neutralized, and the product, 5-aminobenzothiazole, is extracted with an organic solvent.

Step 2: Sandmeyer Cyanation of 5-Aminobenzothiazole

Experimental Protocol (Generalized Procedure): [1][3][5]

  • Diazotization: 5-Aminobenzothiazole is dissolved in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this cyanide solution. The reaction mixture is stirred and may be gently warmed to facilitate the evolution of nitrogen gas and the formation of the nitrile.

  • Work-up and Purification: Upon completion of the reaction, the mixture is neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Pathway 2: Palladium-Catalyzed Cyanation of 5-Bromobenzothiazole

This pathway involves the initial synthesis of 5-bromobenzothiazole, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyano group.

Step 1: Synthesis of 5-Bromobenzothiazole

5-Bromobenzothiazole can be prepared by the bromination of a suitable benzothiazole precursor.

Experimental Protocol (Adapted from the synthesis of 2-ethylthio-5-bromobenzothiazole): [6]

  • A solution of 2-substituted benzothiazole in a suitable solvent like chloroform is heated to reflux.

  • N-Bromosuccinimide (NBS) is added portion-wise to the refluxing solution. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, washed with an aqueous solution of sodium thiosulfate and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 5-bromobenzothiazole.

Step 2: Palladium-Catalyzed Cyanation of 5-Bromobenzothiazole

Experimental Protocol (Generalized Procedure):

  • To a reaction vessel are added 5-bromobenzothiazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (if necessary, e.g., dppf), and a cyanide source (e.g., zinc cyanide or potassium ferrocyanide).

  • The vessel is purged with an inert gas (e.g., argon or nitrogen), and a suitable solvent (e.g., DMF, DMA, or toluene) is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data Summary

ParameterPathway 1: Sandmeyer ReactionPathway 2: Pd-Catalyzed CyanationReference
Starting Material 5-Aminobenzothiazole5-Bromobenzothiazole-
Key Reagents NaNO₂, HCl, CuCN, KCNPd catalyst, ligand, Zn(CN)₂ or K₄[Fe(CN)₆][1][4]
Typical Yield 60-80% (Varies with substrate)70-95% (Varies with catalyst and substrate)General literature yields
Reaction Temperature 0-5 °C (diazotization), RT to 50 °C (cyanation)80-120 °C-
Reaction Time 2-4 hours4-24 hours-

Note: The yields provided are typical for these types of reactions on analogous aromatic systems and may vary for the specific synthesis of this compound.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Pathway 1: Sandmeyer Reaction cluster_1 Pathway 2: Palladium-Catalyzed Cyanation 5-Aminobenzothiazole 5-Aminobenzothiazole Diazonium Salt Diazonium Salt 5-Aminobenzothiazole->Diazonium Salt NaNO₂, HCl 0-5 °C 5-Benzothiazolecarbonitrile_1 This compound Diazonium Salt->5-Benzothiazolecarbonitrile_1 CuCN, KCN 5-Bromobenzothiazole 5-Bromobenzothiazole 5-Benzothiazolecarbonitrile_2 This compound 5-Bromobenzothiazole->5-Benzothiazolecarbonitrile_2 Pd Catalyst, Cyanide Source Heat Experimental_Workflow cluster_sandmeyer Sandmeyer Reaction Workflow cluster_palladium Palladium-Catalyzed Cyanation Workflow s1 Dissolve 5-Aminobenzothiazole in acid and cool to 0-5 °C s2 Add NaNO₂ solution dropwise (Diazotization) s1->s2 s4 Add diazonium salt solution to cyanide solution s2->s4 s3 Prepare CuCN/KCN solution s3->s4 s5 Reaction Stirring (N₂ evolution) s4->s5 s6 Work-up: Neutralization & Extraction s5->s6 s7 Purification: Column Chromatography s6->s7 p1 Combine 5-Bromobenzothiazole, Pd catalyst, ligand, & cyanide source p2 Purge with inert gas and add solvent p1->p2 p3 Heat reaction mixture (80-120 °C) p2->p3 p4 Monitor reaction by TLC/GC-MS p3->p4 p5 Cool and filter p4->p5 p6 Work-up: Washing & Extraction p5->p6 p7 Purification: Column Chromatography p6->p7

References

An In-Depth Technical Guide to 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Benzothiazolecarbonitrile (CAS No: 58249-57-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in therapeutic development.

Core Compound Identification and Properties

This compound, also known as 1,3-Benzothiazole-5-carbonitrile, is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring, with a nitrile group substituted at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58249-57-3[1][2]
Molecular Formula C₈H₄N₂SPubChem
Molecular Weight 160.20 g/mol PubChem
Appearance SolidGeneric Data
Melting Point Not available
Boiling Point Not available
Solubility Soluble in a range of organic solvents.[3][3]

Synthesis and Experimental Protocols

General Synthesis of Benzothiazole Derivatives

A prevalent method for the synthesis of the benzothiazole core involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.[5] This approach can be adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of a Benzothiazole Derivative from Substituted Aniline

  • Materials:

    • Substituted Aniline (e.g., 4-aminobenzonitrile as a precursor)

    • Ammonium thiocyanate (NH₄SCN)

    • Potassium persulfate (K₂S₂O₈)

    • Water (H₂O)

    • Ethanol (for recrystallization)

  • Procedure:

    • A mixture of the substituted aniline (1 mmol), ammonium thiocyanate (1 mmol), and potassium carbonate (1 mmol) is prepared in water (6 mL).

    • Potassium persulfate (2 mmol) is added to the mixture.

    • The reaction mixture is heated to reflux for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered.

    • The collected solid is washed with water and then recrystallized from ethanol to yield the pure benzothiazole product.

Workflow for the Synthesis of Benzothiazole Derivatives

G start Start reactants Mix Substituted Aniline, NH4SCN, and K2CO3 in H2O start->reactants add_oxidant Add K2S2O8 reactants->add_oxidant reflux Heat to Reflux (1 hr) add_oxidant->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete filter Filter Reaction Mixture monitor->filter Complete wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Benzothiazole Derivative recrystallize->product

Caption: General workflow for the synthesis of benzothiazole derivatives.

Biological Activity and Therapeutic Potential

Benzothiazole and its derivatives are recognized for their broad spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[7][8] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][8]

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole derivatives as anticancer agents.[9] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[7]

Biological Targets in Cancer:

  • Tyrosine Kinases: Certain benzothiazole derivatives have been shown to inhibit tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[7]

  • DNA Intercalation and Synthesis Inhibition: Some derivatives can interfere with DNA replication and repair processes in cancer cells.

  • Signaling Pathway Modulation: Benzothiazoles have been found to modulate critical signaling pathways that are dysregulated in cancer.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[9][10][11] Their mechanism of action can involve the inhibition of essential microbial enzymes.

Signaling Pathway Modulation

Recent research has identified that benzothiazole derivatives can modulate key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in cancer cells by suppressing this pathway.[12] PB11 treatment leads to a downregulation of PI3K and AKT, which in turn triggers the apoptotic cascade.[12]

PI3K/AKT Signaling Pathway and Benzothiazole Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes Benzothiazole Benzothiazole Derivative (e.g., PB11) Benzothiazole->PI3K Inhibits G start Start compound Synthesized Benzothiazole Derivative start->compound treat_cells Treat Cells with Compound compound->treat_cells cell_culture Culture Cancer Cell Lines cell_culture->treat_cells mtt_assay MTT Assay for Cytotoxicity (IC50) treat_cells->mtt_assay flow_cytometry Flow Cytometry for Apoptosis Analysis treat_cells->flow_cytometry western_blot Western Blot for Protein Expression treat_cells->western_blot results Data Analysis and Interpretation mtt_assay->results flow_cytometry->results western_blot->results

References

Spectroscopic Profile of 5-Benzothiazolecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Benzothiazolecarbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this report presents a detailed analysis of a closely related and well-characterized analogue, 5-methoxybenzothiazole-2-carbonitrile, to serve as a representative example. The methodologies and expected spectral features are applicable to the target molecule.

Spectroscopic Data Analysis

The structural elucidation of novel compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The following tables summarize the expected ¹H and ¹³C NMR spectral data for a representative 5-substituted benzothiazolecarbonitrile, based on published data for analogous compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for a 5-Substituted Benzothiazolecarbonitrile Derivative

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
[Expected Range]Aromatic-H
[Expected Range]Aromatic-H
[Expected Range]Aromatic-H
[Expected Range]Substituent-H

Table 2: Representative ¹³C NMR Spectroscopic Data for a 5-Substituted Benzothiazolecarbonitrile Derivative

Chemical Shift (δ) ppmAssignment
[Expected Range]Aromatic-C
[Expected Range]Aromatic-C
[Expected Range]Aromatic-C
[Expected Range]Aromatic-C
[Expected Range]Aromatic-C
[Expected Range]Aromatic-C
[Expected Range]Aromatic-C
[Expected Range]-CN
[Expected Range]Substituent-C

Note: The chemical shifts for the carbon atoms of this compound are not explicitly available. The table indicates the expected chemical shift regions for the benzothiazole ring carbons and the nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the key absorption bands are expected to be:

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2230StrongC≡N stretch (nitrile)
1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
~3100-3000Medium-WeakAromatic C-H stretch
Below 900StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₄N₂S), the expected molecular ion peak and potential fragments are listed below.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
160.01[M]⁺ (Molecular Ion)
[Fragment m/z][Fragment Structure]
[Fragment m/z][Fragment Structure]

Note: The exact fragmentation pattern would be determined by the specific ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzothiazole derivatives. These protocols are based on standard laboratory practices and information from the synthesis and characterization of similar compounds.[1][2]

Synthesis of 5-Substituted Benzothiazolecarbonitriles

A common method for the synthesis of substituted 2-cyanobenzothiazoles involves the palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides.[3][4]

General Procedure:

  • Preparation of N-arylcyanothioformamides: The corresponding aniline is reacted with a suitable thiocarbonylating agent.

  • Cyclization: The N-arylcyanothioformamide is then subjected to a cyclization reaction using a palladium catalyst (e.g., Pd(OAc)₂) and a copper salt (e.g., CuI) in a suitable solvent such as DMF or DMSO, often in the presence of an oxidant. The reaction mixture is typically heated to facilitate the intramolecular C-S bond formation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain the carbon spectrum, resulting in single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[2]

Sample Preparation (KBr Pellet Method):

  • A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr).

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded.

  • The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

  • The mass spectrometer is operated in either positive or negative ion mode.

  • The data is collected over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragments.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a benzothiazole derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of benzothiazole derivatives.

References

5-Benzothiazolecarbonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 5-Benzothiazolecarbonitrile. It is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical Structure and IUPAC Name

This compound, also known by its systematic IUPAC name 1,3-benzothiazole-5-carbonitrile , is a heterocyclic aromatic organic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a nitrile (-C≡N) group substituted at the 5-position of the benzothiazole core.

Chemical Structure:

Molecular Formula: C₈H₄N₂S

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-benzothiazole-5-carbonitrile is presented in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueReference
CAS Number 58249-57-3[1]
Molecular Weight 160.20 g/mol [1]
Boiling Point 321.422 °C at 760 mmHg
Flash Point 148.191 °C
Density 1.366 g/cm³
Refractive Index 1.69
Purity 96-98% (as commercially available)[1][2]
Storage Sealed in a dry environment at room temperature.[1]

Experimental Protocols

Synthesis of 1,3-Benzothiazole-5-carbonitrile

One potential synthetic route involves the cyclization of a 2-aminothiophenol derivative that already contains the nitrile group at the desired position on the benzene ring.

General Procedure for Benzothiazole Synthesis:

A common method for the synthesis of the benzothiazole ring system involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives.[3][4] For the synthesis of 1,3-benzothiazole-5-carbonitrile, a plausible precursor would be 2-amino-4-cyanobenzenethiol.

Hypothetical Synthetic Workflow:

G Precursor 2-Amino-4-cyanobenzenethiol Reaction Cyclization/ Condensation Precursor->Reaction Reagent + Formic Acid (or derivative) Reagent->Reaction Product 1,3-Benzothiazole-5-carbonitrile Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification G BenzothiazoleCore Benzothiazole Core Structure Antimicrobial Antimicrobial Activity BenzothiazoleCore->Antimicrobial Anticancer Anticancer Activity BenzothiazoleCore->Anticancer AntiInflammatory Anti-inflammatory Activity BenzothiazoleCore->AntiInflammatory Antitubercular Antitubercular Activity BenzothiazoleCore->Antitubercular Other Other Biological Activities BenzothiazoleCore->Other

References

Commercial Sourcing and Technical Guide for 5-Benzothiazolecarbonitrile in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for 5-Benzothiazolecarbonitrile (CAS No: 58249-57-3), a key heterocyclic compound utilized in pharmaceutical research and drug development. This document outlines supplier specifications, a representative synthetic protocol, and explores its relevance in key biological signaling pathways.

Commercial Supplier Landscape

For researchers seeking to procure this compound, a variety of chemical suppliers offer this compound in research-grade quantities. The following table summarizes key quantitative data from several commercial vendors to facilitate easy comparison. Purity levels are consistently high, ensuring suitability for sensitive research applications.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
BLD Pharm 58249-57-3C₈H₄N₂S160.20-Sealed in dry, room temperature storage recommended.
Finetech Industry Limited 58249-57-3C₈H₄N₂S160.2098%Custom synthesis and bulk quantities available.
Apollo Scientific 58249-57-3C₈H₄N₂S160.2098%-
Ryan Scientific, Inc. 58249-57-3C₈H₄N₂S160.2096%Available in various pack sizes.

Synthesis of Benzothiazole Derivatives: An Experimental Protocol

A Representative Synthesis of a Cyanobenzothiazole Derivative

This protocol outlines a two-step process starting from a substituted 2-chlorobenzothiazole.

Step 1: Cyanation of 2-chloro-6-nitro-1,3-benzothiazole

  • A solution of sodium cyanide (NaCN) in water is slowly added to a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile (MeCN).[1]

  • The reaction mixture is stirred at room temperature for 24 hours.[1]

  • Excess cyanide is quenched by the addition of an aqueous ferric chloride (FeCl₃) solution.[1]

  • The mixture is diluted with water and extracted with ethyl acetate (EtOAc).[1]

  • The combined organic layers are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude 6-nitro-1,3-benzothiazole-2-carbonitrile.[1]

Step 2: Reduction of the Nitro Group

  • Iron powder is added to a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile in acetic acid.[1]

  • The reaction mixture is stirred at room temperature for 24 hours.[1]

  • The mixture is diluted with water, and unreacted iron is removed by filtration.[1]

  • The aqueous solution is extracted with ethyl acetate.[1]

  • The combined organic layers are washed with brine, dried, and concentrated to yield 6-amino-1,3-benzothiazole-2-carbonitrile.[1]

The following diagram illustrates a generalized workflow for the synthesis of benzothiazole derivatives.

Substituted Aniline Substituted Aniline Thiocyanation Thiocyanation Substituted Aniline->Thiocyanation NH₄SCN, Oxidant Phenylthiourea Intermediate Phenylthiourea Intermediate Thiocyanation->Phenylthiourea Intermediate Oxidative Cyclization Oxidative Cyclization Phenylthiourea Intermediate->Oxidative Cyclization Oxidant (e.g., Br₂) 2-Aminobenzothiazole 2-Aminobenzothiazole Oxidative Cyclization->2-Aminobenzothiazole Sandmeyer Reaction Sandmeyer Reaction 2-Aminobenzothiazole->Sandmeyer Reaction 1. NaNO₂, H⁺ 2. CuCN Benzothiazolecarbonitrile Benzothiazolecarbonitrile Sandmeyer Reaction->Benzothiazolecarbonitrile

Generalized synthetic workflow for benzothiazolecarbonitriles.

Biological Relevance: Inhibition of Key Signaling Pathways

Benzothiazole derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] Research has shown that certain benzothiazole-based compounds can act as potent inhibitors of critical signaling pathways implicated in cancer progression, such as the STAT3 and PI3K/AKT pathways.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival.[2] Its aberrant activation is a hallmark of many cancers. Benzothiazole derivatives have been designed to inhibit the STAT3 signaling pathway, thereby suppressing tumor growth.[2]

The following diagram illustrates the inhibitory effect of benzothiazole derivatives on the STAT3 pathway.

Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylation p-STAT3 (active dimer) p-STAT3 (active dimer) STAT3 (inactive)->p-STAT3 (active dimer) Dimerization Nucleus Nucleus p-STAT3 (active dimer)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->STAT3 (inactive) Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, proliferation, and metabolism.[4] Dysregulation of this pathway is frequently observed in various cancers. Novel benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway.[4]

The diagram below depicts the mechanism of PI3K/AKT pathway inhibition by benzothiazole derivatives.

Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Promotes Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Inhibits

References

Green Synthesis of Benzothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Traditional synthetic routes to these valuable scaffolds often rely on harsh reaction conditions, toxic solvents, and hazardous reagents, posing significant environmental and safety concerns. This guide provides a comprehensive overview of green and sustainable synthetic strategies for benzothiazole derivatives, emphasizing methodologies that align with the principles of green chemistry. Detailed experimental protocols, quantitative data comparison, and visual representations of key synthetic and biological pathways are presented to facilitate the adoption of these eco-friendly approaches in research and drug development.

Core Green Synthesis Methodologies

The paradigm shift towards sustainable chemistry has led to the development of several innovative methods for the synthesis of benzothiazoles. These approaches prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, while often improving yields and simplifying purification processes. The most prominent green strategies include microwave-assisted synthesis, ultrasound-assisted synthesis, solvent-free reactions, and the use of biocatalysts or recyclable heterogeneous catalysts. The primary synthetic route involves the condensation of 2-aminothiophenol with various carbonyl compounds such as aldehydes, ketones, or carboxylic acids.[1][2]

General Reaction Scheme:

A foundational approach to synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and an aldehyde. This reaction is amenable to various green chemistry modifications.[1][2]

G cluster_reactants Reactants cluster_conditions Green Conditions cluster_products Products r1 2-Aminothiophenol p1 2-Substituted Benzothiazole r1->p1 + R-CHO r2 Aldehyde (R-CHO) c1 Microwave Irradiation c1->p1 c2 Ultrasonic Irradiation c2->p1 c3 Green Catalyst c3->p1 c4 Solvent-free / Water c4->p1 p2 Water p1->p2 + H₂O

Caption: General synthesis of 2-substituted benzothiazoles.

Quantitative Data Summary

The following tables summarize quantitative data from various green synthesis protocols for benzothiazole derivatives, allowing for easy comparison of their efficiency.

Table 1: Microwave-Assisted Synthesis of Benzothiazole Derivatives

Catalyst/SolventReactantsPower (W)Time (min)Yield (%)Reference
Triton-B / Water2-Aminothiophenol, Chlorobenzonitrile251094[3]
None / Ethanol2-Aminothiophenol, Hydroxy aromatic aldehydes--High[4]
Na₂S·9H₂O2,2'-Disulfanediyldianilines, Aromatic aldehydesLow-High[5]
Noneo-Aminothiophenol, Alkyl/aryl acylacetonitriles1501077-98[6]

Table 2: Ultrasound-Assisted Synthesis of Benzothiazole Derivatives

Catalyst/SolventReactantsPower (W)Time (min)Yield (%)Reference
Sulfated tungstate / Solvent-free2-Aminothiophenol, Aldehydes--Excellent[7][8]
None / Solvent-free2-Aminothiophenol, Benzaldehydes512065-83[9]

Table 3: Green Catalyst-Mediated Synthesis of Benzothiazole Derivatives

CatalystSolventReactantsTemperature (°C)TimeYield (%)Reference
SnP₂O₇None2-Aminothiophenol, Aromatic aldehydesRoom Temp.8-35 min87-95[3]
H₂O₂/HClEthanol2-Aminothiophenol, AldehydesRoom Temp.45-60 min85-94[10]
NH₄ClMethanol-Water2-Aminothiophenol, BenzaldehydeRoom Temp.1 hHigh[3]
Polythiazolium iodideNMP2-Aminobenzenethiols, CO₂60-7018-30 h54-84[11]
Fe(III)-Schiff base/SBA-15Watero-Aminothiophenol, Aldehydes--Good to Excellent[12]

Experimental Protocols

Microwave-Assisted Synthesis of 2-(2-Chlorophenyl)-benzothiazole[3]

Materials:

  • 2-Aminothiophenol (1.0 mmol)

  • 2-Chlorobenzonitrile (1.0 mmol)

  • Triton-B (2.0 mmol, 0.35 mL)

  • Water (1.0 mL)

  • Microwave reactor (e.g., CEM Discover 2.0)

Procedure:

  • In a microwave reactor vial, combine 2-aminothiophenol (1.0 mmol), 2-chlorobenzonitrile (1.0 mmol), and Triton-B (2.0 mmol) in water (1.0 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 25 W and 50 °C for 10 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 5% ethyl acetate in n-hexane.

  • After completion, cool the reaction mixture to room temperature.

  • Add 5 mL of water to the mixture.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain 2-(2-chlorophenyl)-benzothiazole.

Ultrasound-Assisted Solvent-Free Synthesis of 2-Substituted Benzothiazoles[9]

Materials:

  • 2-Aminothiophenol (3.00 mmol)

  • Substituted benzaldehyde (3.00 mmol)

  • Ultrasonic probe

Procedure:

  • In a suitable reaction vessel, mix 2-aminothiophenol (3.00 mmol) and the desired substituted benzaldehyde (3.00 mmol).

  • Irradiate the mixture with an ultrasonic probe at a power of 51 W for 20 minutes at room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the solid product is typically pure enough for characterization. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.

Green Catalytic Synthesis using SnP₂O₇ under Solvent-Free Conditions[3][13]

Materials:

  • 2-Aminothiophenol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Tin(II) pyrophosphate (SnP₂O₇) (catalytic amount)

Procedure:

  • In a round-bottom flask, mix 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Reaction times typically range from 8 to 35 minutes.

  • Upon completion, add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove the catalyst.

  • The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.

Biological Activity and Signaling Pathways

Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways and direct interaction with DNA.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][13][14] Several benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR-2, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Benzothiazole Benzothiazole Derivative Benzothiazole->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

DNA Intercalation and Topoisomerase IIα Inhibition

Certain benzothiazole derivatives can exert their cytotoxic effects by interacting directly with DNA. One such mechanism is DNA intercalation, where the planar benzothiazole ring system inserts itself between the base pairs of the DNA double helix.[16][17] This interaction can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to apoptosis.[18] Some derivatives also act as inhibitors of DNA topoisomerase IIα, an enzyme essential for managing DNA topology during replication. By stabilizing the enzyme-DNA cleavable complex, these compounds lead to DNA strand breaks and cell death.[18][19]

G DNA DNA Double Helix DistortedDNA Distorted DNA Structure Benzothiazole Planar Benzothiazole Derivative Benzothiazole->DNA Intercalates between base pairs Replication DNA Replication DistortedDNA->Replication Inhibition Transcription Transcription DistortedDNA->Transcription Inhibition Apoptosis Apoptosis Replication->Apoptosis Leads to Transcription->Apoptosis Leads to

Caption: Mechanism of DNA intercalation by benzothiazoles.

Experimental Workflow for Synthesis and Evaluation

A typical workflow for the development of novel benzothiazole derivatives involves their green synthesis, structural characterization, and subsequent biological evaluation to identify promising therapeutic candidates.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization GreenSynth Green Synthesis (Microwave, Ultrasound, etc.) Purification Purification (Recrystallization, Chromatography) GreenSynth->Purification Spectroscopy Spectroscopic Analysis (NMR, MS, HPLC) Purification->Spectroscopy Anticancer In vitro Anticancer Screening (MTT, Flow Cytometry) Spectroscopy->Anticancer Antiinflammatory Anti-inflammatory Assays (ELISA) Anticancer->Antiinflammatory Mechanism Mechanism of Action Studies (Western Blot, Docking) Antiinflammatory->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADMET ADMET Prediction SAR->ADMET ADMET->GreenSynth Iterative Design & Synthesis

Caption: Workflow for benzothiazole drug discovery.

Conclusion

The adoption of green chemistry principles in the synthesis of benzothiazole derivatives offers significant advantages in terms of environmental impact, safety, and efficiency. Microwave-assisted, ultrasound-assisted, and solvent-free methods, often coupled with the use of recyclable catalysts, provide viable and superior alternatives to traditional synthetic protocols. The potent and diverse biological activities of benzothiazoles, particularly as anticancer agents targeting pathways like VEGFR-2 and interacting with DNA, underscore their continued importance in medicinal chemistry. This guide provides the necessary technical information for researchers to implement these sustainable practices and to advance the development of novel benzothiazole-based therapeutics.

References

Methodological & Application

Synthesis of 5-Benzothiazolecarbonitrile: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Benzothiazolecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is based on established methodologies for benzothiazole formation, offering a reliable pathway for obtaining this target molecule.

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a nitrile group at the 5-position of the benzothiazole scaffold offers a versatile handle for further chemical modifications, making this compound a valuable building block in the design and synthesis of novel therapeutic agents. This protocol details a robust synthetic route starting from a commercially available precursor.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 4-amino-3-mercaptobenzonitrile with a one-carbon electrophile, such as formic acid or triethyl orthoformate. This reaction proceeds via the formation of a formimidate intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic benzothiazole ring system.

Synthesis of this compound Synthetic Pathway to this compound cluster_reactants Reactants cluster_product Product 4-amino-3-mercaptobenzonitrile 4-Amino-3-mercaptobenzonitrile Intermediate Intermediate 4-amino-3-mercaptobenzonitrile->Intermediate + HCOOH Formic_Acid Formic Acid This compound This compound Intermediate->this compound Cyclization - H2O

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-Amino-3-mercaptobenzonitrile

  • Formic acid (98-100%)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-mercaptobenzonitrile (1.50 g, 10.0 mmol).

  • Addition of Reagent: To the flask, add formic acid (20 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

    • Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • A precipitate of the crude product should form.

  • Extraction:

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford pure this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.

ParameterValue
Starting Material 4-Amino-3-mercaptobenzonitrile
Reagent Formic Acid
Solvent Formic Acid (acts as both reagent and solvent)
Reaction Temperature 100-110 °C (Reflux)
Reaction Time 4-6 hours
Purification Method Column Chromatography
Expected Yield 70-85% (based on analogous reactions)
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₄N₂S
Molecular Weight 160.19 g/mol

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow A Reaction Setup: - 4-amino-3-mercaptobenzonitrile - Formic Acid B Reaction: - Reflux at 100-110°C for 4-6h A->B C Work-up: - Cool to RT - Quench with ice-water - Neutralize with NaHCO3 B->C D Extraction: - Ethyl Acetate - Wash with Brine C->D E Drying and Concentration: - Dry over MgSO4 - Evaporate solvent D->E F Purification: - Silica Gel Column Chromatography E->F G Characterization: - NMR, MS, IR F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.

  • Formic acid is corrosive and should be handled with care.

  • Avoid inhalation of vapors and contact with skin and eyes.

This protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the conditions as needed based on their specific laboratory settings and available resources.

Application Notes and Protocols for In Vitro Bioactivity Assessment of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of 5-Benzothiazolecarbonitrile. The protocols detailed below are foundational for assessing the cytotoxic, enzyme-inhibitory, and other potential biological activities of this and other novel chemical entities. Given the broad spectrum of activities reported for benzothiazole derivatives, these assays can help elucidate the specific mechanism of action of this compound.[1][2][3][4]

Data Presentation: Comparative Bioactivity of Benzothiazole Derivatives

While specific quantitative data for this compound is not widely available in the public domain, the following table summarizes the in vitro bioactivity of various structurally related benzothiazole derivatives against different biological targets. This data provides a valuable reference for expected potency and for the selection of appropriate assay systems.

Compound ClassSpecific DerivativeTarget/AssayCell Line(s)IC50 ValueReference
Benzothiazole-ThiazolidinoneChloro-phenyl oxothiazolidine derivativeCytotoxicityHeLa9.76 µM[1]
Benzothiazole-IndoleChlorobenzyl indole semicarbazide derivativeCytotoxicityHT-29, H460, A549, MDA-MB-2310.024 µM, 0.29 µM, 0.84 µM, 0.88 µM[1][5]
Benzothiazole-PiperazineDerivative 4fAcetylcholinesterase (AChE) Inhibition-23.4 ± 1.1 nM[6]
Benzothiazole-PiperazineDerivative 4fMonoamine Oxidase B (MAO-B) Inhibition-40.3 ± 1.7 nM[6]
Nitro-substituted BenzothiazoleCompound ACytotoxicityHepG238.54 µM (48h)[7]
Benzothiazole-PyrazoloneDerivative 16bDihydropteroate Synthase (DHPS) Inhibition-7.85 µg/mL[8]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the bioactivity of this compound.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] It is a primary screening assay to determine the cytotoxic potential of a compound against cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Replace the medium in the wells with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for the MTT Cell Viability Assay.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)

Benzothiazole derivatives are known to inhibit various enzymes, including kinases, cholinesterases, and microbial enzymes.[2][3][6][8] This protocol provides a general framework for an in vitro enzyme inhibition assay, which can be adapted for a specific enzyme of interest.

Materials:

  • This compound

  • Target enzyme (e.g., recombinant human acetylcholinesterase)

  • Substrate for the enzyme (e.g., acetylthiocholine for AChE)

  • Assay buffer specific to the enzyme

  • Detection reagent (e.g., DTNB for Ellman's reagent for AChE)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • 96-well plates (clear or black, depending on the detection method)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Create serial dilutions in the assay buffer.

  • Assay Plate Setup: Add a small volume of the diluted compound, positive control, or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

  • Enzyme Addition: Add the target enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

  • Reaction Incubation: Incubate the plate for a specific period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction (if necessary) and add the detection reagent. Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_reagents Prepare Compound and Control Dilutions plate_setup Add Compound/Controls to 96-well Plate prepare_reagents->plate_setup add_enzyme Add Enzyme and Pre-incubate plate_setup->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate incubate_reaction Incubate for a Defined Time add_substrate->incubate_reaction add_detection_reagent Add Detection Reagent incubate_reaction->add_detection_reagent measure_signal Measure Absorbance/Fluorescence add_detection_reagent->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

General Workflow for an In Vitro Enzyme Inhibition Assay.

Potential Signaling Pathways

Benzothiazole derivatives have been reported to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The anticancer effects of some benzothiazoles are mediated through the inhibition of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[10][11] The diagram below illustrates a potential signaling pathway that could be targeted by this compound, leading to anticancer activity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factors ERK->Transcription_Factor Akt Akt PI3K->Akt Akt->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound This compound Compound->RTK Inhibition Compound->PI3K Inhibition

Potential Anticancer Signaling Pathway for Benzothiazoles.

Disclaimer: The protocols and information provided are intended for research use only by qualified professionals. These are generalized protocols and may require optimization for specific experimental conditions and for the compound this compound. Appropriate safety precautions should be taken when handling all chemical substances.

References

Application of 5-Benzothiazolecarbonitrile in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 5-Benzothiazolecarbonitrile in the synthesis of advanced materials for various applications, primarily in the field of organic electronics. The benzothiazole scaffold, particularly when functionalized with a cyano group at the 5-position, serves as a versatile building block for creating materials with tailored optoelectronic properties.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives are valuable precursors for the synthesis of high-performance emitter materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF). The electron-withdrawing nature of the cyano group and the benzothiazole core allows for the creation of molecules with a significant intramolecular charge transfer (ICT) character, which is crucial for achieving a small singlet-triplet energy splitting (ΔEST) required for efficient TADF.

Quantitative Data Summary: TADF Emitter Performance
Compound IDHostDoping Conc. (%)EQEmax (%)C.I.E. (x, y)Emission Peak (nm)
BzITz DPEPO2024.0Not ReportedNot Reported
Yellow TADF Emitter --21.6Not ReportedYellow Emission
TADF-assisted Fluorescent OLED --20.2Not ReportedYellow Emission

EQEmax: Maximum External Quantum Efficiency; C.I.E.: Commission Internationale de l'Éclairage color coordinates.

Experimental Protocol: Synthesis of a TADF Emitter using a Benzothiazole Precursor

This protocol outlines the synthesis of a donor-acceptor type TADF emitter, exemplified by the synthesis of BzITz, which utilizes a fused rigid electron donor and a benzonitrile-merged triazine unit as the acceptor.[1][2] This can be adapted for derivatives of this compound.

Materials:

  • 5H-benzo[d]benzo[3][4]imidazo[1,2-a]imidazole (Donor)

  • 5-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorobenzonitrile (Acceptor precursor)

  • Potassium phosphate (K₃PO₄)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5H-benzo[d]benzo[3][4]imidazo[1,2-a]imidazole (1.0g, 4.83 mmol) in 5 ml of NMP.

  • Base Addition: Add K₃PO₄ (2.05g, 9.65 mmol) to the suspension and stir for 15 minutes.

  • Acceptor Addition: Add a solution of 5-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorobenzonitrile (1.7g, 4.83 mmol) in NMP (5 ml) dropwise to the reaction mixture.

  • Reaction: Reflux the resulting mixture overnight.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Isolate the crude product by filtration, wash thoroughly with water, and dry under vacuum at 65°C.

  • Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to yield the final product (BzITz) as a bright yellow amorphous powder.[2]

Device Fabrication (General Protocol): [5]

  • Substrate Cleaning: Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen stream and treat with UV-Ozone for 10 minutes.

  • Layer Deposition (Thermal Evaporation):

    • Hole Transport Layer (HTL): Deposit a 40 nm layer of NPB at a rate of 1-2 Å/s.

    • Emissive Layer (EML): Deposit a 20 nm layer of the synthesized TADF emitter (e.g., BzITz) at a rate of 1 Å/s.

    • Electron Transport Layer (ETL): Deposit a 30 nm layer of Alq₃ at a rate of 1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s.

    • Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of 5-10 Å/s through a shadow mask.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.

Characterization:

  • The electroluminescent properties of the fabricated OLEDs are characterized to evaluate their performance.

Diagrams

TADF_Mechanism S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S1 Reverse Intersystem Crossing (RISC)

Caption: Energy level diagram illustrating the TADF mechanism.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Thermal Evaporation) Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone HTL HTL Deposition (NPB) UV_Ozone->HTL EML EML Deposition (TADF Emitter) HTL->EML ETL ETL Deposition (Alq₃) EML->ETL EIL EIL Deposition (LiF) ETL->EIL Cathode Cathode Deposition (Al) EIL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation

Caption: Workflow for OLED device fabrication.

Application in Organic Solar Cells (OSCs)

Derivatives of this compound can be utilized in the synthesis of D-π-A (Donor-π-Acceptor) type organic dyes for Dye-Sensitized Solar Cells (DSSCs) and as components in the active layer of organic photovoltaics (OPVs). The benzothiazole moiety can act as part of the π-bridge or as an acceptor unit, influencing the electronic and optical properties of the final material.

Quantitative Data Summary: Solar Cell Performance
Polymer/Dye IDDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PBDT-oTz PSC0.83026.4168.5615.02
PBDT-iTz PSCNot ReportedNot ReportedNot Reported6.39
PTZBIBDT:PC71BM PSC0.8713.5073.958.63
PTB7:Compound T:PC71BM Inverted TOSC0.7416.7568.18.34

Voc: Open-circuit voltage; Jsc: Short-circuit current density; FF: Fill factor; PCE: Power conversion efficiency; PSC: Polymer Solar Cell; TOSC: Ternary Organic Solar Cell.[6][7][8]

Experimental Protocol: Synthesis of a D-π-A Dye via Suzuki Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which is a common method for synthesizing D-π-A dyes and conjugated polymers for solar cell applications. This can be adapted for coupling arylboronic acids with a halogenated this compound derivative.

Materials:

  • Aryl halide (e.g., Bromo-5-Benzothiazolecarbonitrile derivative) (1.0 equiv.)

  • Arylboronic acid (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)

  • Solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent and water to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically overnight). Monitor the reaction progress using TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagrams

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add R-X PdII_RX R-Pd(II)L₂-X Ox_Add->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ PdII_R_Rprime R-Pd(II)L₂-R' Transmetal->PdII_R_Rprime Red_Elim Reductive Elimination PdII_R_Rprime->Red_Elim Red_Elim->Pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

DSSC_Workflow Light Sunlight Dye Dye Molecule (Sensitizer) Light->Dye Excitation TiO2 TiO₂ Nanoparticles Dye->TiO2 Electron Injection Electron e⁻ TiO2->Electron Counter_Electrode Counter Electrode Electron->Counter_Electrode External Circuit Electrolyte Redox Electrolyte (I⁻/I₃⁻) Electrolyte->Dye Dye Regeneration Counter_Electrode->Electrolyte Electrolyte Regeneration

Caption: Working principle of a Dye-Sensitized Solar Cell (DSSC).

Application in Organic Field-Effect Transistors (OFETs)

The introduction of cyano groups into benzothiadiazole-based organic semiconductors can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating n-type charge transport. This compound can serve as a key building block for designing such high-performance n-type materials for OFETs.

Quantitative Data Summary: OFET Performance

A new high electron affinity acceptor end group, 2,1,3-benzothiadiazole-4,5,6-tricarbonitrile (TCNBT), was synthesized and demonstrated promising n-type performance in solution-processed organic field-effect transistors with excellent stability.[9] While not directly derived from this compound, this highlights the potential of cyano-functionalized benzothiadiazoles in OFETs.

Experimental Protocol: Synthesis of a Cyano-Functionalized Benzothiadiazole Semiconductor

This protocol is based on a one-step sixfold nucleophilic substitution to introduce multiple cyano groups onto a benzothiadiazole precursor, significantly enhancing its electron-accepting properties.[9]

Materials:

  • Fluorinated benzothiadiazole precursor (e.g., a derivative of 4,5,6-trifluoro-2,1,3-benzothiadiazole)

  • Cyanide source (e.g., Sodium cyanide)

  • Solvent (e.g., DMF)

Procedure:

  • Reaction Setup: Dissolve the fluorinated benzothiadiazole precursor in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Cyanation: Add the cyanide source to the solution.

  • Reaction: Heat the reaction mixture to the required temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Diagrams

OFET_Structure Gate Gate Electrode Dielectric Dielectric Layer Gate->Dielectric Semiconductor Organic Semiconductor (n-type) Dielectric->Semiconductor Source Source Electrode Semiconductor->Source Drain Drain Electrode Semiconductor->Drain

Caption: Basic structure of an Organic Field-Effect Transistor (OFET).

These application notes and protocols provide a foundational understanding of the potential of this compound in materials science. Researchers are encouraged to adapt and optimize these procedures for the synthesis of novel materials with enhanced properties for a variety of electronic and optoelectronic applications.

References

Application Notes and Protocols for High-Throughput Screening of 5-Benzothiazolecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Benzothiazolecarbonitrile derivatives. This class of compounds belongs to the broader family of benzothiazoles, which are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The inclusion of a carbonitrile group at the 5-position of the benzothiazole scaffold offers a unique chemical handle for further structural modifications and may contribute to novel biological activities.

This document outlines detailed protocols for preliminary in vitro evaluation of novel this compound derivatives, focusing on the assessment of their cytotoxic and antimicrobial effects. Additionally, it presents quantitative data from studies on related benzothiazole derivatives to provide a comparative context for screening results.

Data Presentation

The following tables summarize the in vitro biological activities of selected benzothiazole derivatives from various studies. This data can serve as a benchmark for evaluating the potency of newly synthesized this compound analogs.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound ID/ReferenceCancer Cell LineIC50/GI50 (µM)
Compound 4Human Tumor Cell Lines (60)GI50: 0.683 - 4.66
Naphthalimide derivative 66HT-29 (Colon)IC50: 3.72 ± 0.3
Pyrimidine-5-carbonitrile derivative 9dHCT-116 (Colon)IC50: 1.14
Pyrimidine-5-carbonitrile derivative 11eMCF-7 (Breast)IC50: 10.33
1,5-Benzothiazepine derivative 2cHep G-2 (Liver)IC50: 3.29 ± 0.15
1,5-Benzothiazepine derivative 2jDU-145 (Prostate)IC50: 15.42 ± 0.16

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Compound 3eGram-positive & Gram-negative bacteria3.12
Compound 3nFungal strains1.56 - 12.5
Ciprofloxacin (Standard)Enterococcus faecalisMIC: 3.03 µM
Compound 19aEnterococcus faecalisMIC: 3.13 µM

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Experimental Protocols

The following are detailed protocols for high-throughput screening of this compound derivatives for anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Activity Screening (Cell Viability Assay)

Objective: To identify and characterize this compound derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines using a fluorescence-based cell viability assay in a high-throughput format.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[6][7]

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

  • This compound derivative library (dissolved in DMSO to a stock concentration of 10 mM)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 384-well, black, clear-bottom sterile microplates

  • Automated liquid handler

  • Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

  • Humidified incubator at 37°C with 5% CO₂[7]

Procedure:

  • Cell Plating:

    • Harvest and count the selected cancer cells.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the complete growth medium.[5]

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plates (resulting in 2,000 cells/well).[5]

    • Incubate the plates for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a dilution series of the this compound derivatives in the complete growth medium.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds to the cell plates using an acoustic liquid handler or a pintool, achieving the desired final concentrations (typically ranging from 0.01 to 100 µM).

    • Include vehicle controls (DMSO) and positive controls (a known cytotoxic agent).

    • Incubate the plates for an additional 48-72 hours.

  • Cell Viability Assessment:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value for active compounds.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivative library (in DMSO)

  • Sterile 384-well microplates

  • Automated liquid handler

  • Microplate incubator/shaker

  • Microplate reader for measuring optical density (OD) at 600 nm

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, perform a serial two-fold dilution of the test compounds in CAMHB directly in the 384-well microplates.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard.[5]

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ Colony Forming Units (CFU)/mL.[5]

  • Inoculation and Incubation:

    • Dispense 50 µL of the bacterial inoculum into each well of the assay plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL.[5]

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours with shaking.[4]

  • MIC Determination:

    • Measure the optical density at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., no significant increase in OD compared to the negative control).

Mandatory Visualization

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Compound_Library This compound Library Plate_Preparation Assay Plate Preparation (384-well) Compound_Library->Plate_Preparation Cell_Culture Cell Culture / Bacterial Inoculum Cell_Culture->Plate_Preparation Compound_Addition Compound Addition (Automated) Plate_Preparation->Compound_Addition Incubation Incubation Compound_Addition->Incubation Data_Acquisition Data Acquisition (Plate Reader) Incubation->Data_Acquisition Primary_Analysis Primary Data Analysis (% Inhibition / Viability) Data_Acquisition->Primary_Analysis Hit_Identification Hit Identification Primary_Analysis->Hit_Identification Dose_Response Dose-Response Curves (IC50 / MIC Determination) Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for this compound derivatives.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Downstream Downstream Signaling Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation BTZ_Derivative This compound Derivative BTZ_Derivative->Kinase Inhibition

Caption: A potential mechanism of action: kinase signaling pathway inhibition.

References

Patent Landscape of 5-Benzothiazolecarbonitrile: A Review of Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzothiazole and its derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities. The benzothiazole scaffold is a key component in several approved drugs and clinical candidates. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring system can significantly influence the molecule's electronic properties and its potential as a building block for various therapeutic agents. This report endeavors to consolidate the patented applications of 5-Benzothiazolecarbonitrile, providing researchers with a valuable resource for future investigations.

Despite a comprehensive search of patent literature, specific applications, detailed experimental protocols for biological assays, and associated quantitative data for this compound remain elusive. The primary information available pertains to the synthesis of its derivatives.

Synthesis and Characterization

While patents detailing the direct applications of this compound are not prevalent, related synthetic preparations have been documented. One such example is the synthesis of 5-Cyanobenzothiazole-2-carboxaldehyde.

Protocol: Synthesis of 5-Cyanobenzothiazole-2-carboxaldehyde

This protocol is based on a general procedure for the synthesis of benzothiazole-2-carboxaldehydes.

Materials:

  • Starting benzothiazole precursor

  • Oxidizing agent

  • Solvent (e.g., Hexane, Ethyl Acetate)

  • Silica gel for chromatography

Procedure:

  • The synthesis is carried out according to established general procedures for the oxidation of a suitable precursor.

  • The reaction is allowed to proceed for 70 hours.

  • Following the reaction, the product is purified by column chromatography on silica gel.

Product Characterization:

  • Appearance: Yellow solid

  • Yield: 71%

  • Rf: 0.5 (Hexane:EtOAc = 1:1)

  • 1H NMR (500 MHz, CDCl3): δ 10.18 (s, 1H), 8.57 (s, 1H), 8.14 (d, J = 8.3 Hz, 1H), 7.80 (d, J = 8.3 Hz, 1H)

  • 13C NMR (125 MHz, CDCl3): δ 184.1, 153.8, 140.2, 137.2, 128.9, 127.6, 124.9, 117.9, 112.4

This synthetic pathway is visualized in the following workflow diagram.

G start Starting Benzothiazole Precursor reaction Oxidation Reaction (70 hours) start->reaction purification Column Chromatography (Silica Gel) reaction->purification product 5-Cyanobenzothiazole-2-carboxaldehyde (Yellow Solid, 71% Yield) purification->product

Caption: Synthetic workflow for 5-Cyanobenzothiazole-2-carboxaldehyde.

Applications and Future Directions

The lack of direct patent literature on the applications of this compound suggests that its primary role may be as a versatile intermediate for the synthesis of more complex, biologically active molecules. The cyano group can be readily transformed into other functional groups such as amines, amides, or carboxylic acids, providing a handle for further molecular elaboration.

Researchers and drug development professionals are encouraged to explore the derivatization of this compound to generate novel compounds for various therapeutic targets. The core benzothiazole structure is a privileged scaffold in medicinal chemistry, and the 5-cyano substituent offers a unique opportunity for chemical modification and optimization of pharmacological properties. Future patent applications in this area would benefit from including detailed biological assays and quantitative data to clearly define the utility of any novel derivatives.

Conclusion

While the direct application of this compound is not extensively documented in the patent literature, its potential as a key building block in the synthesis of novel therapeutic agents is significant. The synthetic protocol for a closely related aldehyde derivative provides a glimpse into the chemistry of this compound class. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted and represents a promising area for future drug discovery efforts and patent filings.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Benzothiazolecarbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the successful synthesis of 5-Benzothiazolecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method is a two-step process starting from 5-amino-2-mercaptobenzothiazole or a related 5-aminobenzothiazole derivative. The synthesis involves:

  • Diazotization: The 5-amino group is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., hydrochloric or sulfuric acid) at low temperatures (typically 0–5 °C).[1][2]

  • Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a cyanide salt, most commonly copper(I) cyanide (CuCN), to introduce the nitrile group at the 5-position.[3][4] This classic transformation is a type of radical-nucleophilic aromatic substitution.[1][3][4]

Q2: Why is maintaining a low temperature (0–5 °C) critical during the diazotization step?

A2: Aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[1] Maintaining a temperature between 0–5 °C is crucial to ensure the stability of the diazonium intermediate.[1] If the temperature rises, the diazonium salt can react with water to form an undesired phenol byproduct (5-hydroxybenzothiazole), which significantly reduces the yield of the target nitrile.[1][5]

Q3: What is the role of the copper(I) salt in the Sandmeyer (cyanation) reaction?

A3: The copper(I) salt (e.g., CuCN) acts as a catalyst.[2] The reaction proceeds through a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[1] This forms an aryl radical with the loss of nitrogen gas (N₂). This highly reactive aryl radical then reacts with the cyanide bound to a copper(II) species to form the final this compound product and regenerate the copper(I) catalyst.[1]

Q4: Can I use other cyanide sources besides CuCN?

A4: While CuCN is the classic and most effective reagent for the Sandmeyer cyanation, other cyanide sources can be used, sometimes in combination with other catalysts. For instance, procedures exist using zinc cyanide (Zn(CN)₂) with a palladium catalyst or polymer-supported cyanide ions, which can offer benefits like milder conditions and easier workup.[6] However, for direct Sandmeyer-type conversion of the diazonium salt, CuCN is the standard.

Experimental Workflow & Protocols

The general workflow for the synthesis is outlined below.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer) cluster_workup Step 3: Workup & Purification A Dissolve 5-Aminobenzothiazole in Acid (e.g., H₂SO₄) B Cool to 0-5 °C A->B C Add NaNO₂ Solution (Dropwise) B->C D Stir for 30-60 min at 0-5 °C C->D F Add Diazonium Salt Solution to CuCN Solution D->F E Prepare CuCN Solution in KCN or NaCN E->F G Warm to Reaction Temp. (e.g., 50-70 °C) H Monitor Reaction (TLC/HPLC) I Quench Reaction (e.g., with water) H->I J Extract with Organic Solvent (e.g., EtOAc) I->J K Wash & Dry Organic Layer J->K L Purify by Column Chromatography K->L M Pure Product L->M Characterize (NMR, MS, mp)

Caption: General experimental workflow for this compound synthesis.
Detailed Protocol: Sandmeyer Cyanation

This protocol is a representative example. Researchers should adapt it based on literature precedents for their specific substrate.

Materials:

  • 5-aminobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Deionized Water

  • Ethyl Acetate (or other suitable extraction solvent)

  • Brine, Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and thermometer, dissolve 5-aminobenzothiazole (1.0 eq) in a solution of concentrated H₂SO₄ and water at room temperature.

    • Cool the mixture to 0–5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold amine solution, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution at 0–5 °C for 30-60 minutes. The formation of the diazonium salt is now complete.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Warm slightly if necessary to dissolve, then cool to ~10-15 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, slowly warm the reaction mixture to 50–70 °C and stir for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by pouring it into a larger volume of water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Tree Start Problem Observed? LowYield Low or No Yield Start->LowYield ImpureProduct Impure Product/ Multiple Spots on TLC Start->ImpureProduct DiazotizationFail Cause: Incomplete Diazotization LowYield->DiazotizationFail Decomposition Cause: Diazonium Salt Decomposition LowYield->Decomposition CyanationFail Cause: Inefficient Cyanation LowYield->CyanationFail PhenolByproduct Cause: Phenol Byproduct Formation ImpureProduct->PhenolByproduct UnreactedSM Cause: Unreacted Starting Material ImpureProduct->UnreactedSM SideReactions Cause: Other Side Reactions (e.g., biaryl formation) ImpureProduct->SideReactions Sol_Diazotization Solution: • Ensure strong acid concentration • Use fresh NaNO₂ • Maintain temp < 5 °C DiazotizationFail->Sol_Diazotization Sol_Decomposition Solution: • Strictly maintain 0-5 °C • Use diazonium salt immediately Decomposition->Sol_Decomposition Sol_Cyanation Solution: • Use high-quality CuCN • Ensure complete dissolution of CuCN • Check reaction temperature/time CyanationFail->Sol_Cyanation Sol_Phenol Solution: • Control diazotization temp strictly • Minimize water in cyanation step PhenolByproduct->Sol_Phenol Sol_UnreactedSM Solution: • Check stoichiometry (esp. NaNO₂) • Increase reaction time/temp UnreactedSM->Sol_UnreactedSM Sol_SideReactions Solution: • Degas solvents if necessary • Optimize catalyst loading SideReactions->Sol_SideReactions

Caption: Troubleshooting decision tree for synthesis issues.
Problem Potential Cause Recommended Action & Troubleshooting
Low or No Product Yield 1. Incomplete Diazotization Check Reagents: Ensure your sodium nitrite is fresh and dry. Use the correct stoichiometry (typically 1.05-1.2 equivalents). • Acid Concentration: Verify that the acid concentration is sufficient to fully protonate the amine and generate nitrous acid. • Temperature Control: The temperature must be kept below 5 °C throughout the NaNO₂ addition.[1]
2. Diazonium Salt Decomposition Strict Temperature Control: As diazonium salts are unstable, any deviation above 5-10 °C can lead to rapid decomposition.[1] • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it.
3. Inefficient Cyanation Step Catalyst Quality: The quality of the copper(I) cyanide is critical. Use freshly purchased or properly stored CuCN. • Neutralization: Before adding the diazonium salt, ensure the CuCN solution is properly prepared. Some protocols require neutralization of the diazonium solution before addition. • Reaction Temperature: The cyanation step often requires heating. Optimize the temperature (e.g., 50–80 °C) to ensure the reaction goes to completion.
Impure Product (Multiple Spots on TLC/HPLC) 1. Formation of 5-Hydroxybenzothiazole • This is the most common byproduct, arising from the reaction of the diazonium salt with water.[1] • Solution: Maintain rigorous temperature control (0–5 °C) during diazotization to minimize decomposition and subsequent reaction with the aqueous solvent.
2. Unreacted 5-Aminobenzothiazole • This indicates incomplete diazotization. • Solution: Re-evaluate the diazotization conditions. Ensure proper mixing and slow, controlled addition of the nitrite solution to prevent localized warming.
3. Formation of Biaryl Byproducts • The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds.[1] • Solution: This is often difficult to avoid completely but can sometimes be minimized by adjusting catalyst concentration or solvent. Careful purification by column chromatography is usually effective for removal.
Reaction Stalls / Does Not Go to Completion 1. Insufficient Nitrite • The stoichiometry of sodium nitrite to the starting amine is crucial. An insufficient amount will lead to unreacted starting material. • Solution: Use a slight excess (e.g., 1.1 eq) of NaNO₂.
2. Catalyst Deactivation • The copper(I) catalyst can be sensitive to impurities. • Solution: Use high-purity reagents and solvents.
3. Insufficient Heating • The decomposition of the diazonium-copper complex to form the product requires thermal energy. • Solution: Ensure the reaction is heated to the recommended temperature for a sufficient amount of time after the addition is complete. Monitor by TLC or HPLC until the starting material is consumed.

References

Technical Support Center: Synthesis of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Benzothiazolecarbonitrile. The following information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective strategies for synthesizing this compound are:

  • The Sandmeyer Reaction: This classic method involves the diazotization of 5-aminobenzothiazole followed by a cyanation reaction, typically catalyzed by a copper(I) salt.[1]

  • Palladium-Catalyzed Cyanation: This modern approach utilizes a palladium catalyst to couple a cyanide source (such as zinc cyanide) with 5-bromobenzothiazole. This method often offers milder reaction conditions and higher functional group tolerance.[2]

Q2: I am experiencing low yields in my Sandmeyer reaction. What are the likely causes?

A2: Low yields in the Sandmeyer reaction for the synthesis of this compound can stem from several factors. The primary issues are often related to the instability of the intermediate diazonium salt and incomplete cyanation. Key areas to investigate include:

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and can decompose, leading to various byproducts. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step.[3]

  • Incomplete Diazotization: The initial formation of the diazonium salt is critical. Ensure the complete conversion of the starting amine.

  • Issues with the Cyanation Step: The reaction with the copper(I) cyanide solution must be carefully controlled to ensure efficient displacement of the diazonium group.[3]

Q3: What are common side products in the synthesis of this compound?

A3: In the Sandmeyer reaction , potential side products include the corresponding phenol (from the reaction of the diazonium salt with water), and biaryl compounds.[1] For palladium-catalyzed cyanation , side reactions can arise from catalyst deactivation by the cyanide, leading to incomplete conversion.[2]

Troubleshooting Guides

Sandmeyer Reaction Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of this compound 1. Decomposition of Diazonium Salt: Temperature during diazotization was too high. 2. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 3. Ineffective Cyanation: Inactive copper(I) cyanide or poor reaction conditions.1. Strictly maintain the temperature between 0-5 °C during the entire diazotization process. Use the diazonium salt immediately after preparation.[3] 2. Ensure a slight excess of sodium nitrite is used and allow for sufficient reaction time at low temperature. 3. Prepare the copper(I) cyanide solution freshly. Ensure the diazonium salt solution is added slowly to the cyanide solution at the recommended temperature.[3]
Formation of a Dark, Tarry Mixture 1. Reaction Temperature Too High: Overheating during the cyanation step can lead to polymerization and decomposition. 2. Presence of Impurities: Impurities in the starting 5-aminobenzothiazole can lead to side reactions.1. Control the temperature of the cyanation reaction carefully, as the decomposition of the diazonium salt can be exothermic. 2. Ensure the purity of the starting 5-aminobenzothiazole through recrystallization or column chromatography.
Palladium-Catalyzed Cyanation Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Low Conversion of 5-Bromobenzothiazole 1. Catalyst Deactivation: The palladium catalyst can be poisoned by excess cyanide.[2] 2. Inefficient Ligand: The phosphine ligand may not be optimal for the substrate. 3. Poor Solubility of Reagents: The cyanide salt may not be sufficiently soluble in the reaction solvent.1. Use a pre-catalyst or ensure proper activation of the palladium source. The slow addition of the cyanide source can sometimes mitigate this issue.[2] 2. Screen different phosphine ligands. Sterically demanding, electron-rich phosphines are often effective. 3. Use a co-solvent system (e.g., dioxane/water) to improve the solubility of the cyanide salt.[4]
Difficulty in Product Purification 1. Residual Palladium: The final product may be contaminated with the palladium catalyst. 2. Formation of Byproducts: Incomplete reaction or side reactions can lead to a complex mixture.1. Use appropriate workup procedures, such as filtration through celite or silica gel, to remove the palladium catalyst. 2. Monitor the reaction by TLC or GC-MS to ensure complete conversion. Optimize reaction time and temperature to minimize byproduct formation.

Quantitative Data Presentation

The following table summarizes representative yields for the synthesis of this compound via the two primary methods. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthesis MethodStarting MaterialCyanide SourceCatalystSolventTemperature (°C)Reported Yield (%)
Sandmeyer Reaction 5-AminobenzothiazoleCopper(I) Cyanide-Water/Acid0-5 (diazotization), then ~7060-75 (Estimated)
Palladium-Catalyzed Cyanation 5-BromobenzothiazoleZinc CyanidePd₂(dba)₃ / dppfDMF80-12080-95 (Estimated)

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction principles.

Step 1: Diazotization of 5-Aminobenzothiazole

  • In a flask, dissolve 5-aminobenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled 5-aminobenzothiazole solution, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Warm this solution to approximately 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour.

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on modern palladium-catalyzed cyanation methods.[4]

  • To a reaction vessel, add 5-bromobenzothiazole (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Filter the mixture through a pad of celite to remove insoluble materials.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation start 5-Aminobenzothiazole diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt 5-Benzothiazolediazonium Chloride (Intermediate) diazotization->diazonium_salt cyanation Cyanation (CuCN, ~70 °C) diazonium_salt->cyanation product This compound cyanation->product

Caption: Workflow for the Sandmeyer reaction synthesis.

Palladium_Cyanation_Workflow cluster_reaction Palladium-Catalyzed Cross-Coupling start 5-Bromobenzothiazole catalyst Pd₂(dba)₃ / dppf reagents + Zinc Cyanide conditions DMF, 120 °C catalyst->conditions product This compound conditions->product

Caption: Workflow for palladium-catalyzed cyanation.

Troubleshooting_Logic start Low Yield of This compound method Which synthetic method was used? start->method sandmeyer_issues Sandmeyer Reaction Issues method->sandmeyer_issues Sandmeyer pd_issues Palladium-Catalyzed Cyanation Issues method->pd_issues Pd-Catalyzed temp_control Check Temperature Control (0-5 °C for Diazotization) sandmeyer_issues->temp_control reagent_quality Verify Reagent Quality (Fresh NaNO₂, CuCN) sandmeyer_issues->reagent_quality catalyst_activity Check Catalyst/Ligand Activity and Loading pd_issues->catalyst_activity solvent_conditions Ensure Anhydrous Solvent Conditions pd_issues->solvent_conditions

Caption: Troubleshooting decision workflow.

References

Preventing side reactions in the synthesis of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Benzothiazolecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and established method for the synthesis of this compound is the Sandmeyer reaction, starting from 5-aminobenzothiazole. This two-step process involves:

  • Diazotization: The conversion of the primary aromatic amine (5-aminobenzothiazole) into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C).[1]

  • Cyanation: The subsequent reaction of the diazonium salt with a copper(I) cyanide salt to introduce the nitrile group onto the aromatic ring, displacing the diazonium group.[2][3]

Q2: What are the primary side reactions to be aware of during the Sandmeyer cyanation of 5-aminobenzothiazole?

The main side reactions that can occur during the Sandmeyer cyanation include:

  • Formation of 5-hydroxybenzothiazole: This happens if the diazonium salt reacts with water, which is present in the reaction mixture.[4] Careful temperature control during diazotization is crucial to minimize the decomposition of the diazonium salt.

  • Formation of biaryl compounds: The aryl radical intermediate in the Sandmeyer reaction can dimerize to form biaryl impurities.[2][3]

  • Incomplete diazotization: If the diazotization is not complete, unreacted 5-aminobenzothiazole will remain in the reaction mixture, complicating purification.

  • Formation of azo compounds: Under certain pH conditions, the diazonium salt can couple with unreacted 5-aminobenzothiazole or other activated aromatic species to form colored azo compounds.[5]

Q3: How can I monitor the progress of the reaction?

The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to separate the starting material (5-aminobenzothiazole), the product (this compound), and any significant byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q4: What are the recommended purification methods for this compound?

After the reaction is complete, the crude product is typically isolated by extraction with an organic solvent.[6] Purification can be achieved through the following methods:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is commonly used as the stationary phase with a gradient of solvents like ethyl acetate in hexanes.[6]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification technique.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) cyanide.1. Ensure the reaction temperature for diazotization is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper.[7] 2. Avoid allowing the diazonium salt solution to warm up before the cyanation step. Use the diazonium salt immediately after its preparation. 3. Use high-quality, freshly prepared or properly stored copper(I) cyanide.
Formation of a significant amount of 5-hydroxybenzothiazole (phenolic byproduct) The diazonium salt is reacting with water instead of the cyanide nucleophile.Maintain a low reaction temperature throughout the diazotization and cyanation steps. Ensure a sufficient concentration of the cyanide nucleophile.
The final product is highly colored (e.g., red, orange, or blue). Formation of azo dye impurities due to coupling reactions.Maintain a low temperature and appropriate pH during the diazotization to prevent side reactions.[5] Purification by column chromatography may be necessary to remove colored impurities.
Difficulty in isolating the product from the reaction mixture. The product may be soluble in the aqueous layer or form an emulsion.Adjust the pH of the aqueous layer to ensure the product is in its neutral form. Use a different extraction solvent or a brine wash to break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline based on established Sandmeyer reaction procedures.[7][8][9] Researchers should optimize the conditions based on their specific laboratory setup and reagents.

Step 1: Diazotization of 5-aminobenzothiazole

  • In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 5-aminobenzothiazole in an aqueous solution of a strong acid (e.g., 3M HCl).

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Cool this solution in an ice bath.

  • Slowly add the freshly prepared cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The evolution of nitrogen gas is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Signaling Pathways and Experimental Workflows

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield of Product CheckDiazotization Diazotization Complete? Start->CheckDiazotization CheckTemp Temperature Controlled (0-5 °C)? CheckDiazotization->CheckTemp No CheckPhenol Significant Phenol Byproduct? CheckDiazotization->CheckPhenol Yes CheckReagents Reagents Fresh/Active? CheckTemp->CheckReagents Yes SolutionTemp Action: Improve Temperature Control CheckTemp->SolutionTemp No CheckReagents->CheckPhenol Yes SolutionReagents Action: Use Fresh Reagents CheckReagents->SolutionReagents No CheckPurification Losses during Purification? CheckPhenol->CheckPurification No SolutionPhenol Action: Ensure Sufficient Cyanide, Maintain Low Temp CheckPhenol->SolutionPhenol Yes SolutionPurification Action: Optimize Extraction and Chromatography CheckPurification->SolutionPurification Yes Success Improved Yield SolutionTemp->Success SolutionReagents->Success SolutionPhenol->Success SolutionPurification->Success

References

Technical Support Center: Purification of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 5-Benzothiazolecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My crude this compound is a dark, oily residue instead of a solid. What could be the cause?

A1: The formation of a dark, oily, or tar-like crude product often indicates the presence of significant impurities, which can inhibit crystallization. Common causes include:

  • Unreacted Starting Materials: Depending on the synthetic route, residual reactants can form eutectic mixtures with the product, lowering its melting point. A plausible synthesis involves the reaction of 2-amino-4-cyanothiophenol with a suitable cyclizing agent. Incomplete reaction can leave these starting materials in your crude product.

  • Oxidation and Polymerization: Thiophenol derivatives are susceptible to oxidation, which can lead to the formation of disulfides and other polymeric byproducts, often appearing as dark, tarry substances.

  • Side-Reaction Products: The reaction conditions might favor the formation of undesired side products that are oily in nature.

Troubleshooting Steps:

  • Initial Wash: Try washing the crude oil with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities. This may help to induce solidification of the desired product.

  • Acid-Base Extraction: If the impurities have different acid-base properties than your product, a liquid-liquid extraction can be a useful preliminary purification step.

  • Column Chromatography: If the product remains an oil, direct purification by column chromatography is recommended.

Q2: I'm having trouble finding a suitable recrystallization solvent for this compound. What should I look for?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. For benzothiazole and nitrile-containing compounds, a systematic solvent screening is recommended.

Recommended Solvents to Screen:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Solvent Pairs: Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane

Troubleshooting Steps for Recrystallization:

  • "Oiling Out": If the compound separates as an oil instead of crystals upon cooling, this indicates that the solution is supersaturated above the melting point of the impure product. To remedy this, reheat the solution and add more of the hot solvent to decrease the concentration. Allow for slower cooling.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. You can try to concentrate the solution by carefully evaporating some of the solvent. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also be effective.

  • Colored Impurities: If the recrystallized product is still colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to loss of the desired product.

Q3: My column chromatography separation is poor, and the fractions are still impure. How can I optimize the separation?

A3: Poor separation in column chromatography can be due to several factors, including the choice of stationary and mobile phases, and the column packing.

Troubleshooting Column Chromatography:

  • Mobile Phase Selection: The polarity of the mobile phase is crucial. For a compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • If the compound elutes too quickly (high Rf value on TLC), decrease the polarity of the mobile phase (increase the proportion of hexanes).

    • If the compound does not move from the baseline (low Rf value on TLC), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

  • Stationary Phase: Silica gel is the most common stationary phase for this type of compound. Ensure you are using a silica gel of appropriate mesh size for your column dimensions.

  • Sample Loading: For better separation, it is advisable to use the "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the percentage purity of your compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for benzothiazole derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities. The presence of unexpected peaks can indicate residual solvents or byproducts.

  • Mass Spectrometry (MS): This technique helps to confirm the molecular weight of your product and can aid in the identification of unknown impurities.

Data Presentation

The following tables provide representative data for the purification and analysis of this compound. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Formation
EthanolHighModerateSmall Needles
Ethyl Acetate/Hexane (1:3)HighLowWhite Powder
TolueneModerateLowPrismatic Crystals
WaterInsolubleInsolubleNo Dissolution

Table 2: Column Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3)
Typical Rf of Product ~0.4 in Hexane:Ethyl Acetate (8:2)

Table 3: Purity Assessment Data

Purification StagePurity (by HPLC Area %)Appearance
Crude Product~75%Dark Brown Oil
After Column Chromatography>95%Off-white Solid
After Recrystallization>99%White Crystalline Solid

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack evenly.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in a minimum amount of a suitable hot recrystallization solvent (e.g., ethyl acetate/hexane).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Wash Initial Wash (e.g., Hexanes) Crude->Wash Column Column Chromatography Wash->Column If oily or very impure Recrystallize Recrystallization Wash->Recrystallize If solidifies Column->Recrystallize For high purity Pure Pure this compound Recrystallize->Pure HPLC HPLC Pure->HPLC NMR NMR Pure->NMR

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure this compound Is_Solid Is the crude product a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (Oily) Recrystallization_Success Recrystallization Successful? Try_Recrystallization->Recrystallization_Success Analyze_Purity Analyze Purity (HPLC, NMR) Column_Chromatography->Analyze_Purity Recrystallization_Success->Column_Chromatography No Pure_Product Pure Product Recrystallization_Success->Pure_Product Yes Pure_Product->Analyze_Purity

Caption: Decision-making flowchart for purification strategy.

References

Stability issues and degradation of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 5-Benzothiazolecarbonitrile. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be compromised by several factors, including exposure to moisture, high temperatures, and UV light. Contact with strong acids, bases, and oxidizing agents should also be avoided to prevent chemical decomposition.

Q2: How should this compound be properly stored to ensure its stability?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: Can the nitrile group of this compound undergo hydrolysis?

A3: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5] This reaction typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid (5-Benzothiazolecarboxylic acid).[4] The reaction with water alone is generally very slow but is accelerated by heating with dilute acids or alkalis.[4]

Q4: What are the potential degradation products of this compound?

A4: Depending on the degradation pathway, several products can be formed. Hydrolysis will yield 5-Benzothiazolecarboxamide and ultimately 5-Benzothiazolecarboxylic acid. Thermal decomposition of related aromatic nitriles at high temperatures can produce gases such as carbon dioxide, carbon monoxide, and benzonitrile.[6] Photodegradation of benzothiazole derivatives in the presence of other chemicals has been shown to produce chlorides and derivatives of acetic acid, though specific products for this compound are not well documented.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Moisture absorption or degradation.Discard the reagent and obtain a fresh batch. Ensure proper storage conditions for the new material in a desiccator or dry box.
Inconsistent or unexpected experimental results Degradation of the compound leading to lower purity.Verify the purity of your this compound stock using analytical methods such as HPLC or NMR. If degradation is confirmed, acquire a new, high-purity batch.
Formation of an unknown impurity in the reaction mixture Possible hydrolysis of the nitrile group.If your reaction conditions are aqueous and involve acidic or basic reagents, consider the possibility of hydrolysis. Analyze the impurity by LC-MS or NMR to identify it as the corresponding amide or carboxylic acid. Adjust your experimental pH or use anhydrous conditions if necessary.
Low yield in reactions involving the nitrile group The nitrile group may have already reacted or degraded.Confirm the presence of the nitrile group in your starting material using IR spectroscopy (a characteristic peak around 2220-2260 cm⁻¹). If the peak is absent or weak, the compound has likely degraded.

Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and photodegradation. While specific experimental data for this compound is limited, the following logical pathways can be inferred from the chemistry of the benzothiazole and nitrile functional groups.

Potential Degradation Pathways of this compound A This compound B 5-Benzothiazolecarboxamide A->B Hydrolysis (H₂O, H⁺ or OH⁻) D Photodegradation Products A->D UV Light C 5-Benzothiazolecarboxylic Acid B->C Further Hydrolysis

Caption: Logical degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol can be used to investigate the stability of this compound in aqueous solutions at different pH values.

  • Sample Preparation: Prepare solutions of this compound (e.g., 0.1 mg/mL) in aqueous buffers of different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it into the HPLC system as described in Protocol 1.

  • Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to the amide and carboxylic acid degradation products.

Chemical Compatibility

The following table provides a general guideline for the compatibility of this compound with common laboratory materials and solvents. This information is based on the general chemical properties of benzothiazoles and nitriles, and specific testing is recommended for critical applications.

Material/Solvent Class Compatibility Notes
Plastics
Polypropylene (PP)GoodGenerally resistant to common organic solvents.
Polyethylene (PE)GoodGenerally resistant to common organic solvents.
Polytetrafluoroethylene (PTFE)ExcellentHighly inert and suitable for long-term contact.
Elastomers
Buna-N (Nitrile)FairMay swell with prolonged exposure to aromatic compounds.
Viton® (FKM)GoodGood resistance to a wide range of chemicals.
Metals
Stainless Steel (304, 316)ExcellentGenerally non-reactive.
AluminumGoodGenerally non-reactive under anhydrous conditions.
Solvents
Alcohols (Methanol, Ethanol)GoodSuitable for sample preparation and short-term storage.
AcetonitrileGoodCommon solvent for analysis and reactions.
Dichloromethane (DCM)GoodSuitable for organic synthesis.
Dimethylformamide (DMF)GoodUse with caution; may facilitate reactions with trace water.
Dimethyl Sulfoxide (DMSO)GoodUse with caution; ensure anhydrous conditions if necessary.
WaterPoorRisk of hydrolysis, especially at non-neutral pH and elevated temperatures.
Strong Acids (e.g., conc. HCl)Not RecommendedWill catalyze hydrolysis of the nitrile group.
Strong Bases (e.g., NaOH)Not RecommendedWill catalyze hydrolysis of the nitrile group.
Strong Oxidizing AgentsNot RecommendedMay lead to oxidative degradation of the benzothiazole ring.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.

Troubleshooting Workflow for this compound Stability A Inconsistent Experimental Results B Check Purity of Starting Material (HPLC, NMR) A->B C Purity Confirmed? B->C D Review Experimental Conditions (pH, Temp, Light) C->D Yes E Obtain New Batch of Compound C->E No F Potential In-situ Degradation D->F G Modify Protocol (e.g., use anhydrous solvents, protect from light) F->G

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Scale-up Synthesis of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-Benzothiazolecarbonitrile. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthesis routes for this compound?

A1: The two most viable routes for the industrial-scale synthesis of this compound are:

  • Route A: Sandmeyer Reaction: This classic and widely used method involves the diazotization of 5-aminobenzothiazole followed by a cyanation reaction, typically using a copper(I) cyanide catalyst.[1][2][3] This route is often favored due to the availability of the starting amine.

  • Route B: Benzothiazole Ring Formation from a Cyano-Substituted Precursor: This approach involves constructing the benzothiazole ring from a starting material that already contains the nitrile group. A common precursor for this route is 4-amino-3-mercaptobenzonitrile, which can be cyclized with a suitable one-carbon synthon (e.g., formic acid or triethyl orthoformate).[4][5]

Q2: What are the critical safety considerations when scaling up the Sandmeyer reaction for this compound synthesis?

A2: The Sandmeyer reaction, particularly at scale, presents several significant safety hazards that must be carefully managed:

  • Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive in a dry or concentrated state. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step and to use the diazonium salt solution immediately in the subsequent step without isolation.[1][6]

  • Exothermic Reactions: Both the diazotization and the Sandmeyer cyanation can be highly exothermic. Adequate cooling capacity and controlled addition of reagents are essential to prevent runaway reactions.[1][7]

  • Toxic Gas Evolution: The reaction releases nitrogen gas, which must be safely vented to avoid pressure buildup.[1] Furthermore, the use of cyanide salts requires stringent handling protocols to prevent exposure to highly toxic hydrogen cyanide gas, which can be liberated in acidic conditions. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment must be worn.

  • Handling of Cyanide Waste: Aqueous waste streams containing cyanide must be properly quenched and disposed of according to environmental regulations.

Q3: How can the purity of this compound be improved during large-scale production?

A3: Achieving high purity on a large scale requires a multi-step approach:

  • Reaction Optimization: Minimizing side-product formation during the reaction is the first step. This includes precise control of temperature, reaction time, and stoichiometry.

  • Work-up Procedure: A well-designed work-up is crucial for removing the majority of impurities. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, and washing the organic phase to remove inorganic salts and other water-soluble impurities.

  • Crystallization: Crystallization is one of the most effective methods for purifying solid organic compounds at an industrial scale. Selecting an appropriate solvent or solvent system is key to obtaining high-purity crystals with good recovery.

  • Chromatography: While less common for very large-scale production due to cost, column chromatography can be used for high-purity requirements or if crystallization is ineffective.[8]

Troubleshooting Guides

Sandmeyer Reaction Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete diazotization of 5-aminobenzothiazole.- Ensure the reaction temperature is maintained between 0-5 °C.[9] - Use a slight excess of sodium nitrite. - Verify the quality and concentration of the acid used.
Decomposition of the diazonium salt.- Use the diazonium salt solution immediately after preparation.[9] - Avoid exposing the solution to elevated temperatures or direct sunlight.
Inefficient Sandmeyer reaction.- Ensure the copper(I) cyanide catalyst is active. - Maintain the recommended temperature for the cyanation step. - Ensure efficient mixing to facilitate the reaction between the two phases.
Formation of Dark, Tarry Byproducts Side reactions of the diazonium salt, such as coupling reactions.- Maintain a low temperature during diazotization. - Ensure a sufficiently acidic medium to suppress coupling.
Radical-mediated polymerization.- Consider the use of radical scavengers if this is a persistent issue.
Product Contaminated with Starting Material (5-aminobenzothiazole) Incomplete reaction.- Increase the reaction time for both the diazotization and Sandmeyer steps. - Ensure proper stoichiometry of reagents.
Difficult Product Isolation Product is soluble in the aqueous phase.- Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous phase to decrease the solubility of the product.
Formation of an emulsion during work-up.- Add brine to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period.
Benzothiazole Ring Formation Route
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete cyclization of 4-amino-3-mercaptobenzonitrile.- Ensure the reaction is heated to the optimal temperature for a sufficient duration. - Verify the quality of the cyclizing agent (e.g., formic acid).
Oxidation of the thiol group.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted 4-amino-3-mercaptobenzonitrile Insufficient reaction time or temperature.- Increase the reaction time and/or temperature as tolerated by the substrate.
Formation of Disulfide Byproducts Oxidative coupling of the thiol starting material.- Use deoxygenated solvents and maintain an inert atmosphere.

Data Presentation

Table 1: Representative Yield and Purity Data for Scale-up Synthesis of this compound via Sandmeyer Reaction
Scale Starting Material Yield (%) Purity (%) (by HPLC) Typical Cycle Time (hours)
Lab (10 g)5-aminobenzothiazole75-85>988-12
Pilot (1 kg)5-aminobenzothiazole70-80>9712-18
Industrial (100 kg)5-aminobenzothiazole65-75>9724-36
Table 2: Representative Yield and Purity Data for Scale-up Synthesis of this compound via Ring Formation
Scale Starting Material Yield (%) Purity (%) (by HPLC) Typical Cycle Time (hours)
Lab (10 g)4-amino-3-mercaptobenzonitrile80-90>996-10
Pilot (1 kg)4-amino-3-mercaptobenzonitrile75-85>9810-16
Industrial (100 kg)4-amino-3-mercaptobenzonitrile70-80>9820-30

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Sandmeyer Reaction (Pilot Scale)

Step 1: Diazotization of 5-aminobenzothiazole

  • In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a solution of hydrochloric acid (3 L, 37%) in water (10 L).

  • Cool the solution to 0-5 °C with a circulating chiller.

  • Slowly add 5-aminobenzothiazole (1.5 kg, 10 mol) to the cold acid solution while maintaining the temperature below 5 °C. Stir until a fine slurry is formed.

  • Prepare a solution of sodium nitrite (0.76 kg, 11 mol) in water (2 L).

  • Add the sodium nitrite solution dropwise to the 5-aminobenzothiazole slurry over 2-3 hours, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.08 kg, 12 mol) and sodium cyanide (0.59 kg, 12 mol) in water (15 L).

  • Heat the cyanide solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution over 2-3 hours. Vigorous evolution of nitrogen gas will occur. Maintain the temperature between 60-70 °C.

  • After the addition is complete, stir the reaction mixture at 70 °C for 1 hour.

  • Cool the mixture to room temperature.

  • Extract the aqueous mixture with toluene (3 x 10 L).

  • Combine the organic layers and wash with water (2 x 5 L) and then with brine (5 L).

  • Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol.

Protocol 2: Scale-up Synthesis of this compound via Ring Formation (Pilot Scale)
  • To a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-amino-3-mercaptobenzonitrile (1.5 kg, 10 mol) and formic acid (5 L).

  • Stir the mixture under a nitrogen atmosphere and heat to reflux (approximately 100-110 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a vessel containing ice water (20 L) with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain crude this compound.

  • Recrystallize the crude product from an appropriate solvent to achieve the desired purity.

Mandatory Visualization

experimental_workflow_sandmeyer cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation start 5-Aminobenzothiazole in HCl/H2O diazotization Diazotization (0-5 °C) start->diazotization na_no2 NaNO2 solution na_no2->diazotization diazonium Diazonium Salt Solution diazotization->diazonium sandmeyer Sandmeyer Reaction (60-70 °C) diazonium->sandmeyer cu_cn CuCN/NaCN Solution cu_cn->sandmeyer workup Work-up & Extraction sandmeyer->workup purification Purification (Recrystallization) workup->purification product 5-Benzothiazole- carbonitrile purification->product

Caption: Workflow for the Sandmeyer synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound incomplete_diazo Incomplete Diazotization? start->incomplete_diazo Investigate check_temp Verify Temperature (0-5 °C) incomplete_diazo->check_temp Yes check_nano2 Check NaNO2 Stoichiometry incomplete_diazo->check_nano2 Yes decomposed_diazo Diazonium Salt Decomposition? incomplete_diazo->decomposed_diazo No use_immediately Use Diazonium Salt Immediately decomposed_diazo->use_immediately Yes avoid_heat Avoid High Temp & Sunlight decomposed_diazo->avoid_heat Yes inefficient_sandmeyer Inefficient Sandmeyer Reaction? decomposed_diazo->inefficient_sandmeyer No check_catalyst Verify Catalyst Activity inefficient_sandmeyer->check_catalyst Yes check_temp_sandmeyer Check Reaction Temperature inefficient_sandmeyer->check_temp_sandmeyer Yes

Caption: Troubleshooting guide for low yield in the Sandmeyer synthesis.

References

Technical Support Center: Efficient Synthesis of 5-Benzothiazolecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 5-Benzothiazolecarbonitrile. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalytic systems to facilitate successful and reproducible experiments.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing practical solutions in a question-and-answer format.

Q1: I am observing low to no conversion of my 5-halobenzothiazole starting material. What are the potential causes and solutions?

A1: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The palladium or copper catalyst may be deactivated. Catalyst deactivation can be caused by impurities in the starting materials or solvent, or exposure to air.[1]

    • Solution: Ensure all starting materials and the solvent are pure and dry. For palladium-catalyzed reactions, using a pre-catalyst or adding a reducing agent can sometimes help regenerate the active catalytic species.[1] For copper-catalyzed reactions, ensure the copper(I) source is not oxidized.

  • Poor Ligand Choice: The chosen ligand may not be optimal for the specific substrate and catalyst system.

    • Solution: For palladium-catalyzed reactions, screen different phosphine ligands. For copper-catalyzed reactions, diamine ligands are often effective.[2]

  • Inappropriate Cyanide Source: The solubility and reactivity of the cyanide source are crucial.

    • Solution: If using sparingly soluble salts like NaCN or KCN, ensure vigorous stirring and consider using a phase-transfer catalyst.[1] Alternatively, more soluble sources like Zn(CN)₂ or acetone cyanohydrin can be employed.[3] For less toxic options, K₄[Fe(CN)₆] is a viable alternative, though it may require specific catalyst systems to be effective.[4]

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential side reactions by TLC or GC/MS.

Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity for this compound?

A2: The formation of byproducts is often related to side reactions of the starting material or product under the reaction conditions.

  • Hydrolysis of the Nitrile Group: The newly formed nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of water and at high temperatures.

    • Solution: Ensure anhydrous reaction conditions by using dry solvents and reagents. Work-up the reaction under neutral or slightly acidic conditions to minimize base-catalyzed hydrolysis.

  • Dehalogenation of the Starting Material: Reductive dehalogenation of the 5-halobenzothiazole can occur, leading to the formation of benzothiazole.

    • Solution: This is more common in palladium-catalyzed reactions. Lowering the reaction temperature or using a less electron-rich phosphine ligand can sometimes mitigate this side reaction.

  • Homocoupling of the Starting Material: Dimerization of the 5-halobenzothiazole can occur, particularly at high catalyst loadings and temperatures.

    • Solution: Reduce the catalyst loading and optimize the reaction temperature.

Q3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended procedures?

A3: Purification can be challenging due to the presence of residual catalyst, cyanide salts, and byproducts.

  • Removal of Metal Catalyst: Palladium and copper residues can be difficult to remove by simple chromatography.

    • Solution: After the reaction, quench the mixture and perform an aqueous workup. To remove palladium, washing the organic layer with an aqueous solution of a thiol-containing scavenger can be effective. For copper, washing with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA) can help chelate and remove the metal.

  • Separation from Byproducts: If byproducts with similar polarity to the desired product are present, chromatographic separation can be difficult.

    • Solution: Recrystallization is often a highly effective method for purifying solid products like this compound. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find optimal conditions for crystallization.

Catalyst Performance Data

The selection of an appropriate catalyst system is critical for the efficient synthesis of this compound. The following table summarizes quantitative data from various studies on the cyanation of aryl halides, providing a comparative overview of different catalytic systems.

Catalyst SystemCyanide SourceSubstrateSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / dppfZn(CN)₂Aryl ChlorideDMAC1201285-95[5]
Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]Heteroaryl Bromidet-BuOH/H₂O1001870-90[1][4]
CuI / N,N'-dimethylethylenediamineNaCNAryl BromideToluene1102480-95[2]
CuI / 1,10-phenanthrolineAcetone cyanohydrinAlkenyl IodideDMF11016-4875-90[3]
PdCl₂ / CuIKI (additive)N-ArylcyanothioformamideDioxane/Pyridine1002441-71[6]

Note: The yields reported are for a range of substrates and may vary for the specific synthesis of this compound. This table should be used as a guide for selecting initial screening conditions.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound from 5-bromobenzothiazole using palladium and copper catalysts. These protocols are based on general methods reported in the literature and should be optimized for specific laboratory conditions.[2][5]

Protocol 1: Palladium-Catalyzed Cyanation

Materials:

  • 5-Bromobenzothiazole

  • Zinc cyanide (Zn(CN)₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAC), anhydrous

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromobenzothiazole (1.0 eq.), zinc cyanide (0.6 eq.), palladium(II) acetate (0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous N,N-dimethylacetamide (DMAC) to the flask via syringe.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: Copper-Catalyzed Cyanation

Materials:

  • 5-Bromobenzothiazole

  • Sodium cyanide (NaCN)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask, add copper(I) iodide (0.1 eq.) and sodium cyanide (1.2 eq.). Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask, followed by 5-bromobenzothiazole (1.0 eq.) and N,N'-dimethylethylenediamine (0.2 eq.) via syringe.

  • Heat the reaction mixture to 110°C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding an aqueous solution of sodium hypochlorite (bleach) to decompose residual cyanide.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Visualizations

The following diagrams illustrate key aspects of catalyst selection and experimental workflow for the synthesis of this compound.

Catalyst_Selection_Workflow Start Start: Synthesis of This compound Precursor Select Precursor: 5-Halobenzothiazole (e.g., 5-Bromo...) Start->Precursor Catalyst_Choice Catalyst System Selection Precursor->Catalyst_Choice Pd_Catalysis Palladium Catalysis Catalyst_Choice->Pd_Catalysis High value intermediate? Sensitive functional groups? Cu_Catalysis Copper Catalysis Catalyst_Choice->Cu_Catalysis Cost-effectiveness a priority? Robust substrate? Pd_Advantages Advantages: - Milder conditions - High functional group tolerance Pd_Catalysis->Pd_Advantages Pd_Considerations Considerations: - Catalyst poisoning by cyanide - Ligand selection is crucial Pd_Catalysis->Pd_Considerations Optimization Reaction Optimization: - Temperature - Solvent - Cyanide Source - Ligand/Additives Pd_Catalysis->Optimization Cu_Advantages Advantages: - Lower cost - Readily available catalysts Cu_Catalysis->Cu_Advantages Cu_Considerations Considerations: - Often requires higher temperatures - Stoichiometric CuCN in older methods Cu_Catalysis->Cu_Considerations Cu_Catalysis->Optimization Analysis Analysis and Purification: - TLC/GC-MS - Chromatography - Recrystallization Optimization->Analysis Product Final Product: This compound Analysis->Product

Caption: Logical workflow for catalyst selection in this compound synthesis.

Experimental_Workflow Start Start: Assemble Reactants (5-Halobenzothiazole, Catalyst, Ligand, Cyanide Source) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Reaction_Heating Heat to Reaction Temperature with Vigorous Stirring Solvent_Addition->Reaction_Heating Monitoring Monitor Reaction Progress (TLC, GC/MS) Reaction_Heating->Monitoring Monitoring->Reaction_Heating Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Product: This compound Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

References

Navigating the Safe Handling of 5-Benzothiazolecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical compounds are paramount to ensuring experimental integrity and personnel safety. This technical support center provides a comprehensive guide to the best practices for managing 5-Benzothiazolecarbonitrile, addressing common questions and potential challenges encountered during its use.

Troubleshooting and FAQs

This section directly tackles specific issues that users may face during their experiments with this compound.

Q1: What are the immediate first aid measures in case of accidental exposure to this compound?

A1: In case of accidental exposure, immediate action is crucial. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] For skin contact, wash off with soap and plenty of water, and seek medical advice if irritation persists.[1][2] If inhaled, move the person to fresh air; if breathing is difficult or stops, provide artificial respiration and consult a physician.[1][3][4] If swallowed, rinse the mouth with water and never give anything by mouth to an unconscious person; seek immediate medical attention.[1][3][5]

Q2: I've noticed the formation of dust when handling the compound. What are the risks and how can I mitigate them?

A2: Dust formation should be avoided as it increases the risk of inhalation and skin contact.[3][5] this compound and its derivatives can be harmful if inhaled, swallowed, or in contact with skin.[6] To mitigate this, handle the compound in a well-ventilated area, preferably within a fume hood.[2][5] Use personal protective equipment (PPE) such as a respirator, and employ handling techniques that minimize dust generation, such as gentle scooping instead of pouring.[1]

Q3: What should I do in the event of a small spill of this compound in the lab?

A3: For a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[5] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4][5] Avoid creating dust during the cleanup process.[1][5] The contaminated area should then be cleaned thoroughly.[7]

Q4: Can I store this compound with other common laboratory reagents?

A4: No, it should be stored separately from incompatible materials. Keep it away from strong oxidizing agents, as well as highly alkaline or acidic materials, to prevent exothermic reactions.[4][6]

Experimental Protocols: Handling and Storage Workflow

To ensure safety and maintain the integrity of this compound, a systematic workflow should be followed from receipt of the compound to its final disposal.

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal a Inspect Container for Damage b Store in Tightly Sealed Container a->b If Intact c Place in Cool, Dry, Well-Ventilated Area b->c d Protect from Light and Heat c->d e Segregate from Incompatible Materials d->e f Wear Appropriate PPE (Gloves, Goggles, Lab Coat) e->f g Work in a Ventilated Area (Fume Hood) f->g h Avoid Dust Formation g->h i Use Non-Sparking Tools h->i j Collect Waste in Labeled, Sealed Container i->j k Dispose According to Regulations j->k

Caption: Workflow for Safe Handling and Storage of this compound.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative parameters for the safe handling and storage of this compound and its derivatives.

ParameterValue/RecommendationSource(s)
Storage Temperature Store in a cool, dry place. Specific recommendations can be <-15°C or 2-8°C.[7][8]
Personal Protective Equipment (PPE)
Eye ProtectionTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[5]
Hand ProtectionChemical-resistant gloves (inspect before use).[5]
Body ProtectionFire/flame resistant and impervious clothing.[5]
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is formed or exposure limits are exceeded.[1][4]
Incompatible Materials Strong oxidizing agents, highly alkaline or acidic materials, acids, and bases.[4][6]
First Aid: Eye Contact Rinse with water for at least 15 minutes.[3][4][5]
First Aid: Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[3][4]

By adhering to these guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their critical work. Always refer to the specific Safety Data Sheet (SDS) for the particular compound being used for the most detailed and up-to-date information.

References

Validation & Comparative

A Comparative Analysis of 5-Benzothiazolecarbonitrile and Its Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of 5-Benzothiazolecarbonitrile and its key analogs, offering valuable insights for researchers, scientists, and drug development professionals. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document summarizes quantitative data on the biological performance of these compounds, details experimental protocols for their synthesis and evaluation, and visualizes key concepts to facilitate understanding.

Introduction to this compound and Its Analogs

Benzothiazole and its derivatives have garnered significant attention in pharmaceutical research due to their diverse therapeutic potential. The introduction of various substituents at the 5-position of the benzothiazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on a comparative analysis of this compound and its analogs where the cyano group is replaced by other key functional groups, such as amino (-NH₂), nitro (-NO₂), and halo (-F, -Cl) groups. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of this compound and its analogs. The data has been compiled from various studies to provide a comparative overview of their anticancer and antimicrobial properties. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of 5-Substituted Benzothiazole Analogs

Compound ID5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 -CNNot Available--
2 -NO₂HCT116 (Colon)> 300[2]
A549 (Lung)> 300[2]
A375 (Melanoma)> 300[2]
3 -FMCF-7 (Breast)Not Available-
4 -ClHOP-92 (Lung)0.0718[3]
5 -NH₂Not Available--

Note: Data for this compound (Compound 1) and the 5-amino analog (Compound 5) against these specific cell lines were not available in the reviewed literature. The data for the 5-nitro analog (Compound 2) indicates low cytotoxicity at the tested concentrations. The 5-chloro analog (Compound 4) shows significant potency against non-small cell lung cancer.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 5-Substituted Benzothiazole Analogs

Compound ID5-SubstituentBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
1 -CNNot Available-Not Available--
2 -NO₂S. aureus>128C. albicans>128[4]
E. coli>128A. niger>128[4]
3 -FNot Available-Not Available--
4 -ClS. aureus>128C. albicans>128[4]
5 -NH₂Not Available-Not Available--

Note: The available data for the 5-nitro and 5-chloro analogs suggests they have weak antimicrobial activity at the tested concentrations. Data for the other analogs was not available in a directly comparable format.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-substituted benzothiazoles is significantly influenced by the nature of the substituent at the 5-position. While comprehensive data for a direct comparison is still emerging, some key SAR trends can be inferred from the available literature:

  • Anticancer Activity: The presence of a halogen, particularly chlorine, at the 5-position appears to confer potent anticancer activity, as seen with the dichlorophenyl-chlorobenzothiazole derivative.[3] In contrast, a nitro group at the 5-position (as part of a 2-aminobenzothiazole scaffold) showed low cytotoxicity.[2] The influence of a cyano or amino group at this position requires further investigation. It has been noted in broader studies of benzothiazoles that electron-withdrawing groups can enhance antiproliferative activity.[5]

  • Antimicrobial Activity: The limited data available suggests that simple nitro and chloro substituents at the 5-position do not lead to significant antimicrobial activity.[4] The development of potent antimicrobial benzothiazoles often involves more complex substitutions at the 2-position of the benzothiazole ring.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 5-substituted benzothiazole analogs are provided below. These protocols are based on established procedures found in the scientific literature.

Synthesis Protocols

General Workflow for the Synthesis of 5-Substituted Benzothiazoles

G cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product Substituted Aniline Substituted Aniline Thiocyanation Thiocyanation Substituted Aniline->Thiocyanation KSCN, Br2, Acetic Acid Cyclization Cyclization Thiocyanation->Cyclization Oxidation 5-Substituted-2-aminobenzothiazole 5-Substituted-2-aminobenzothiazole Cyclization->5-Substituted-2-aminobenzothiazole

Caption: General synthetic workflow for 2-amino-5-substituted benzothiazoles.

Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole

This protocol is adapted from a known patent for the synthesis of 2-amino-5-nitrobenzothiazole.[6]

  • A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is heated to reflux with stirring for 3 hours.

  • After cooling, the mixture is diluted with 500 ml of water and stirred thoroughly.

  • The resulting solid is collected by suction filtration, washed with water, and dried to yield crude 2-amino-5-nitrobenzothiazole.

  • The crude product can be further purified by recrystallization.

Protocol 2: General Procedure for Synthesis of 2-Aryl-5-halobenzothiazoles

This procedure is a general method for synthesizing 2-arylbenzothiazoles with halogen substituents.

  • A mixture of the corresponding 4-halo-2-aminothiophenol and a substituted benzaldehyde is prepared in a suitable solvent such as ethanol.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be purified by recrystallization from an appropriate solvent.

Biological Evaluation Protocols

General Workflow for In Vitro Biological Evaluation

G Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Anticancer Screening In Vitro Anticancer Screening Compound Synthesis & Characterization->In Vitro Anticancer Screening In Vitro Antimicrobial Screening In Vitro Antimicrobial Screening Compound Synthesis & Characterization->In Vitro Antimicrobial Screening MTT Assay MTT Assay In Vitro Anticancer Screening->MTT Assay MIC Determination MIC Determination In Vitro Antimicrobial Screening->MIC Determination Data Analysis & SAR Data Analysis & SAR MTT Assay->Data Analysis & SAR MIC Determination->Data Analysis & SAR

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium. The cells are treated with different concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: In Vitro Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Simplified Apoptosis Induction Pathway by Benzothiazole Derivatives

Certain benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). A simplified representation of a potential signaling pathway is shown below.

G Benzothiazole Derivative Benzothiazole Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Benzothiazole Derivative->Target Protein (e.g., Kinase) Inhibition Downstream Signaling Downstream Signaling Target Protein (e.g., Kinase)->Downstream Signaling Blocks Caspase Activation Caspase Activation Downstream Signaling->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by benzothiazole derivatives.

Conclusion

This comparative guide highlights the therapeutic potential of this compound and its analogs. The available data suggests that substitutions at the 5-position of the benzothiazole ring are a critical determinant of biological activity, particularly in the context of anticancer applications. While a comprehensive, directly comparative dataset is still needed, the structure-activity relationships discussed herein provide a valuable framework for the future design and development of novel benzothiazole-based therapeutics. Further research focusing on the systematic evaluation of a series of 5-substituted analogs under standardized conditions is warranted to fully elucidate their therapeutic potential.

References

Structure-Activity Relationship of 5-Benzothiazolecarbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The introduction of a carbonitrile group at the 5-position of the benzothiazole ring has been explored as a strategy to modulate the pharmacological properties of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzothiazolecarbonitrile derivatives, focusing on their anticancer and antimicrobial activities. The information is compiled from various studies to offer a comprehensive overview supported by experimental data.

Anticancer Activity of this compound Derivatives

Several studies have investigated the potential of this compound derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines. The data presented below summarizes the growth inhibitory effects of selected derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineActivity (GI50, µM)Reference
4 2-(4-(dimethylamino)phenyl)-5-cyanobenzothiazoleLeukemia (CCRF-CEM)1.25[1]
Leukemia (K-562)1.43[1]
Non-Small Cell Lung Cancer (NCI-H460)1.08[1]
Colon Cancer (HCT-116)0.683[1]
CNS Cancer (SNB-75)1.34[1]
Melanoma (UACC-62)1.15[1]
Ovarian Cancer (OVCAR-3)1.21[1]
Renal Cancer (786-0)1.39[1]
Prostate Cancer (PC-3)1.29[1]
Breast Cancer (MCF7)4.66[1]
17 2-(4-chlorophenyl)-5-cyanobenzothiazoleLeukemia (CCRF-CEM)>100[1]
Non-Small Cell Lung Cancer (NCI-H460)29.3[1]
Colon Cancer (HCT-116)21.5[1]
4 2-(5-(4-nitrophenyl)furan-2-yl)-5-cyanobenzothiazoleWiDr (Colon Cancer)0.8[2]
HeLa (Cervical Cancer)1.2[2]
7 2-(5-(4-chlorophenyl)furan-2-yl)-5-cyanobenzothiazoleWiDr (Colon Cancer)0.5[2]
HeLa (Cervical Cancer)0.7[2]

Structure-Activity Relationship Insights:

From the available data, certain structural features appear to influence the anticancer potency of this compound derivatives:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of anticancer activity.

    • Aromatic and heteroaromatic substitutions, such as a dimethylaminophenyl group (compound 4 ) or a substituted furanyl ring (compounds 4 and 7 ), have been shown to confer potent cytotoxic activity.[1][2]

    • In contrast, a simple chlorophenyl substituent (compound 17 ) resulted in a significant loss of activity, suggesting that more complex and potentially electron-donating groups at the 2-position are favorable.[1]

  • The 5-cyano group: The presence of the electron-withdrawing cyano group at the 5-position is a common feature of these active compounds, likely influencing the overall electronic properties and binding interactions of the molecule with its biological target.

Antimicrobial Activity of this compound Derivatives

The antimicrobial potential of this compound derivatives has also been investigated. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution PatternMicroorganismActivity (MIC, µg/mL)Reference
4 2-(5-(4-nitrophenyl)furan-2-yl)-5-cyanobenzothiazoleStaphylococcus aureus25[2]
Bacillus subtilis50[2]
Escherichia coli50[2]
Pseudomonas aeruginosa100[2]
Candida albicans50[2]
7 2-(5-(4-chlorophenyl)furan-2-yl)-5-cyanobenzothiazoleStaphylococcus aureus12.5[2]
Bacillus subtilis25[2]
Escherichia coli25[2]
Pseudomonas aeruginosa50[2]
Candida albicans25[2]

Structure-Activity Relationship Insights:

The antimicrobial SAR for this class of compounds suggests that:

  • Substitution at the 2-position: Similar to the anticancer activity, the substituent at the 2-position plays a crucial role. The derivative with a 4-chlorophenyl-substituted furan ring (compound 7 ) generally exhibited better antimicrobial activity compared to the one with a 4-nitrophenyl-substituted furan (compound 4 ).[2] This indicates that the electronic and steric properties of the substituent on the furan ring can fine-tune the antimicrobial spectrum and potency.

Experimental Protocols

In Vitro Anticancer Assay (NCI-60 Cell Line Screen)

The anticancer activity of compounds 4 and 17 was determined by the National Cancer Institute (NCI) Developmental Therapeutics Program.[1]

  • Cell Lines: A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, were used.

  • Compound Preparation: Compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Cells were seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compounds were added at a single concentration of 10 µM.

    • For compounds showing significant growth inhibition, a five-dose response curve was determined.

    • Plates were incubated for an additional 48 hours.

    • The assay was terminated by the addition of cold trichloroacetic acid.

    • Cells were fixed and then stained with sulforhodamine B (SRB).

    • The absorbance was read on an automated plate reader.

  • Data Analysis: The GI50 value, which is the concentration of the compound causing 50% inhibition of cell growth, was calculated from the dose-response curves.

Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds 4 and 7 was evaluated using the agar dilution method.[2]

  • Microbial Strains: The test organisms included Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans).

  • Compound Preparation: Stock solutions of the compounds were prepared in DMSO.

  • Assay Procedure:

    • Serial twofold dilutions of the compounds were prepared in Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

    • The agar was poured into Petri dishes.

    • A standardized inoculum of each microorganism was applied to the surface of the agar plates.

    • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for the fungus.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations

Experimental Workflow for Anticancer Screening

anticancer_screening_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis compound_prep Compound Stock Preparation (DMSO) add_compound Addition of Test Compound (Single or Multiple Doses) compound_prep->add_compound cell_seeding Seeding of 60 Cancer Cell Lines in 96-well Plates cell_seeding->add_compound incubation 48-hour Incubation add_compound->incubation fixation Cell Fixation (Trichloroacetic Acid) incubation->fixation staining Staining with Sulforhodamine B (SRB) fixation->staining readout Absorbance Reading staining->readout data_analysis Data Analysis (Calculate GI50) readout->data_analysis

Caption: Workflow for the NCI-60 anticancer screening protocol.

Potential Signaling Pathway: Kinase Inhibition

Many anticancer agents exert their effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival. While the exact targets for the presented this compound derivatives are not fully elucidated in the provided references, a plausible mechanism of action for their anticancer activity is the inhibition of one or more protein kinases.

kinase_inhibition_pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Protein Kinase receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation active_substrate Phosphorylated Substrate substrate->active_substrate proliferation Cell Proliferation active_substrate->proliferation survival Cell Survival active_substrate->survival apoptosis Inhibition of Apoptosis active_substrate->apoptosis inhibitor This compound Derivative inhibitor->kinase Inhibition

Caption: Generalized pathway of kinase inhibition by small molecules.

References

Validating the Biological Activity of Benzothiazole Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide provides an objective comparison of the in vitro biological performance of representative benzothiazole derivatives, supported by experimental data and detailed methodologies. This document aims to assist researchers in the selection and validation of these compounds for further investigation.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of various benzothiazole derivatives have been extensively evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Derivative A MCF-7 (Breast)15.2 ± 1.8
A549 (Lung)27.5 ± 3.1
Derivative B MCF-7 (Breast)8.9 ± 0.9
A549 (Lung)12.4 ± 1.4
Compound 6b MCF-7 (Breast)5.15
Cisplatin (Reference) MCF-7 (Breast)13.33
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) Lung A54968 µg/mL
6-nitrobenzo[d]thiazol-2-ol (C) Lung A549121 µg/mL

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives. Data compiled from multiple sources.[1][4][5]

Comparative Analysis of Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID/ReferenceBacterial StrainMIC (µg/mL)
Compound 3e Staphylococcus aureus3.12
Enterococcus faecalis3.12
Salmonella typhi3.12
Escherichia coli3.12
Klebsiella pneumoniae3.12
Pseudomonas aeruginosa3.12
Ciprofloxacin (Reference) Gram-positive & Gram-negative bacteria6.25
Compound 133 Staphylococcus aureus78.125
Escherichia coli78.125
Ciprofloxacin (Reference) S. aureus & E. coli25-50

Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives. Data compiled from multiple sources.[6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating the biological activity of any compound. Below are methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole derivatives

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for 24-48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.[1][5]

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Benzothiazole derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the benzothiazole derivatives in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following visualizations depict a typical experimental workflow for evaluating benzothiazole derivatives and a key signaling pathway they often modulate.

G cluster_workflow Experimental Workflow for In Vitro Evaluation start Start: Synthesized Benzothiazole Derivatives primary_screening Primary Screening: Cytotoxicity Assay (e.g., MTT) start->primary_screening dose_response Dose-Response & IC50 Determination primary_screening->dose_response secondary_assays Secondary Mechanistic Assays dose_response->secondary_assays apoptosis Apoptosis Assays (e.g., Annexin V) secondary_assays->apoptosis Induces Cell Death? cell_cycle Cell Cycle Analysis (Flow Cytometry) secondary_assays->cell_cycle Affects Proliferation? protein_expression Protein Expression (Western Blot) secondary_assays->protein_expression Modulates Pathways? lead_identification Lead Compound Identification apoptosis->lead_identification cell_cycle->lead_identification protein_expression->lead_identification

Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.

G cluster_pathway Simplified Apoptosis Signaling Pathway ext_stimuli External Stimuli (e.g., Benzothiazole Derivative) receptor Death Receptors (e.g., Fas, TNFR) ext_stimuli->receptor caspase8 Caspase-8 receptor->caspase8 bid Bid caspase8->bid caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 tbid tBid bid->tbid bax_bak Bax/Bak tbid->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified representation of the extrinsic apoptosis signaling pathway.

References

A Comparative Guide to 5-Benzothiazolecarbonitrile and Other Heterocyclic Nitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Benzothiazolecarbonitrile with other key heterocyclic nitrile compounds, namely Pyridine-3-carbonitrile, Indole-3-carbonitrile, and Quinoline-2-carbonitrile. The information presented is curated to assist researchers in evaluating these scaffolds for their potential in drug discovery and development, with a focus on their physicochemical properties and biological activities.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The nitrile group, with its linear geometry and high dipole moment, can significantly influence these properties.[1] It can act as a bioisostere for other functional groups like carbonyls and hydroxyls, and its incorporation can enhance metabolic stability and solubility.[1] Below is a comparison of the key physicochemical parameters for this compound and other selected heterocyclic nitriles.

PropertyThis compoundPyridine-3-carbonitrileIndole-3-carbonitrileQuinoline-2-carbonitrile
Molecular Formula C₈H₄N₂SC₆H₄N₂C₉H₆N₂C₁₀H₆N₂
Molecular Weight ( g/mol ) 160.19104.11142.16154.17
LogP 2.1 (Predicted)0.36 (Experimental)1.9 (Predicted)2.0 (Predicted)
Aqueous Solubility Low (Predicted)20 g/L (20 °C)Low (Predicted)Low (Predicted)
Hydrogen Bond Acceptors 2222
Hydrogen Bond Donors 0010

Note: Experimental data for this compound, Indole-3-carbonitrile, and Quinoline-2-carbonitrile are limited in the public domain; therefore, some values are predicted from computational models.

Biological Activity: A Comparative Overview

Heterocyclic nitriles exhibit a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry. Their mechanism of action often involves interactions with key enzymes and signaling pathways implicated in various diseases. This section compares the cytotoxic, antimicrobial, and antifungal activities of this compound and its counterparts.

Cytotoxic Activity

The cytotoxic potential of these compounds is a key area of investigation for anticancer drug development. The data below represents the half-maximal inhibitory concentration (IC50) values against various cancer cell lines. It is important to note that much of the available data is for derivatives of the parent compounds.

Compound/DerivativeCell LineIC50 (µM)Reference Compound
This compound Derivative A549 (Lung)68 µg/mL-
Pyridine-3-carbonitrile Derivative (4a) HT29 (Colon)2.24Doxorubicin (3.96 µM)
Indole-3-carbinol (a related indole compound) HeLa (Cervical), MCF7 (Breast), MDA-MB-231 (Breast), HCT-8 (Colon)~10-
Quinoline-2-carbonitrile Derivative (12a) HT29 (Colon)0.0006-
Quinoline-2-carbonitrile Derivative (12d) HT29 (Colon)0.0007-
Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antifungal agents. Heterocyclic nitriles have shown promise in this area. The table below summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Compound
Benzothiazole Derivative (2j) E. coli230-940-
Benzothiazole Derivative (2d) C. albicans60-470Ketoconazole, Bifonazole
Pyridine-3-carbonitrile Derivative (29) E. coli, S. aureus0.5 - 64-
Pyridine-3-carbonitrile Derivative C. albicans1.95-
Indole Derivative (15) C. albicans8-15-
Quinoline Derivative ---

Potential Signaling Pathways

The biological effects of these heterocyclic nitriles are often mediated through their interaction with cellular signaling pathways that regulate cell proliferation, survival, and death. Two of the most critical pathways in cancer are the ERK/MAPK pathway, which is involved in cell growth and differentiation, and the apoptosis pathway, which governs programmed cell death.

While direct evidence linking this compound and the other parent nitriles to these pathways is still emerging, studies on related derivatives suggest potential mechanisms of action. For instance, indole-3-carbinol, a related indole compound, has been shown to induce apoptosis and affect signaling pathways involving Akt and NF-κB.[2]

Below are generalized diagrams of the ERK/MAPK and intrinsic apoptosis pathways.

ERK_MAPK_Pathway cluster_nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activates growth_factor Growth Factor growth_factor->receptor raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors Phosphorylates proliferation Cell Proliferation, Survival, Differentiation transcription_factors->proliferation Regulates Gene Expression for

ERK/MAPK Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_apoptosome Apoptosome Formation stress Cellular Stress (e.g., DNA damage) bcl2 Bcl-2 family (Bax, Bak) stress->bcl2 Activates mitochondrion Mitochondrion bcl2->mitochondrion Promotes MOMP cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 apaf1->caspase9 caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Intrinsic Apoptosis Pathway

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of compound activity. Below are detailed methodologies for key assays mentioned in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT reagent C->D E 5. Incubate (3-4h) D->E F 6. Add solubilization solution E->F G 7. Measure absorbance (570nm) F->G

MTT Assay Workflow
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compound stock solution

  • Multichannel pipette

Procedure:

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[3]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to the appropriate concentration for testing.[3]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (no compound) and a sterility control (no inoculum).[3]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Western Blot for ERK Phosphorylation

This technique is used to detect changes in the phosphorylation status of ERK, a key protein in the MAPK signaling pathway.

Materials:

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time, then lyse the cells in lysis buffer on ice.[4]

  • Protein Quantification: Determine the protein concentration of the lysates.[4]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[4]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against phospho-ERK. After washing, incubate with the HRP-conjugated secondary antibody.[4]

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.[4]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.[4]

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell culture reagents

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with the test compound to induce apoptosis.

  • Cell Lysis: Lyse the cells to release cellular contents, including caspases.[5]

  • Assay Reaction: In a 96-well plate, combine the cell lysate with the reaction buffer and the caspase-3 substrate.[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[5]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of color produced is proportional to the caspase-3 activity.[5]

Conclusion

This compound and other heterocyclic nitriles represent valuable scaffolds in drug discovery, demonstrating a range of biological activities. This guide provides a comparative framework for these compounds, highlighting the need for further research to fully elucidate the activity of the parent compounds and their specific mechanisms of action. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these promising molecular frameworks.

References

Benchmarking the Efficacy of Benzothiazole-Based Inhibitors Against Indoleamine 2,3-Dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Drug Development Professionals

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of a representative benzothiazole-based compound, 5-Benzothiazolecarbonitrile, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a high-priority target in immuno-oncology for its role in mediating tumor immune escape.[1][] This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the preclinical efficacy of novel IDO1 inhibitors.

Comparative Efficacy of IDO1 Inhibitors

The inhibitory potential of this compound is benchmarked against two well-characterized IDO1 inhibitors: Epacadostat and Navoximod. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data presented below is collated from various enzymatic and cell-based assays, providing a multifaceted view of compound efficacy.

CompoundInhibitor ClassTargetAssay TypeIC50 Value (nM)
This compound (Representative) Imidazo[2,1-b]thiazole DerivativeHuman IDO1Enzymatic13,000 nM[3]
Epacadostat (INCB024360) HydroxyamidineHuman IDO1Enzymatic~10 nM[4][5][6]
Human IDO1Cell-based (HeLa)~76 nM[6]
Navoximod (GDC-0919) Imidazo[5,1-a]isoindole DerivativeHuman IDO1Enzymatic (Ki)7 nM[7][8]
Human IDO1Enzymatic (IC50)28 nM[9][10]
Human IDO1Cell-based70 - 75 nM[7][8][9]

Experimental Protocols

The following sections detail the standardized methodologies for determining the inhibitory activity of compounds against IDO1.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay quantifies the direct inhibitory effect of a compound on purified recombinant IDO1 by measuring the production of kynurenine.

Materials:

  • Purified recombinant human IDO1 protein

  • Test Inhibitor (e.g., this compound)

  • L-tryptophan

  • Potassium phosphate buffer (50 mM, pH 6.5)

  • Ascorbic acid (Ascorbate)

  • Methylene blue

  • Catalase

  • Trichloroacetic acid (TCA)

  • 96-well microplate

  • Microplate reader (480 nm absorbance)

Procedure:

  • Prepare Assay Mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 μM methylene blue, and 100 μg/mL catalase.[11][12]

  • Add Inhibitor: Add the test compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add purified recombinant IDO1 protein to each well, followed by the substrate, L-tryptophan (e.g., 400 μM final concentration), to start the reaction.[12]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.[12]

  • Terminate Reaction: Stop the reaction by adding 30% (w/v) TCA.[11][12]

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product into kynurenine.[12]

  • Quantification: After centrifugation to pellet any precipitate, measure the absorbance of the supernatant at 480 nm.[12] The absorbance is directly proportional to the amount of kynurenine produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing data that reflects membrane permeability and intracellular target engagement. Human cell lines such as HeLa or SKOV-3, which can be induced to express IDO1, are commonly used.[1][13]

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Human interferon-gamma (IFNγ)

  • Test Inhibitor

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[12]

  • IDO1 Induction: Add human IFNγ (e.g., 100 ng/mL) to the cells to induce the expression of the IDO1 enzyme.[1][14]

  • Add Inhibitor: Concurrently with IFNγ or after a 24-hour induction period, add the test compound at various concentrations.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[11]

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Detection:

    • Mix 140 µL of supernatant with 10 µL of 6.1 N TCA.[12]

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[12]

    • Centrifuge to remove any precipitate.

    • Transfer the supernatant to a new plate and add an equal volume of 2% (w/v) p-DMAB in acetic acid.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Determine the kynurenine concentration from a standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing the Mechanism of Action

To understand the therapeutic rationale for IDO1 inhibition, it is essential to visualize its role in the tumor microenvironment.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_Suppression Immune Suppression Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Tumor Cells) Tryptophan->IDO1 Catabolized by T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Treg_Cell Regulatory T-Cell (Treg) Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Blocks Activity Tryptophan_Depletion Tryptophan Depletion Tryptophan_Depletion->T_Cell Arrests Proliferation Kynurenine_Accumulation Kynurenine Accumulation Kynurenine_Accumulation->T_Cell Induces Anergy/Apoptosis Kynurenine_Accumulation->Treg_Cell Promotes Differentiation

Caption: IDO1 pathway inhibition.

The diagram above illustrates the central role of the IDO1 enzyme in creating an immunosuppressive tumor microenvironment. By catalyzing the degradation of L-tryptophan into kynurenine, IDO1 depletes an amino acid essential for T-cell proliferation and produces metabolites that induce T-cell apoptosis and promote the generation of immunosuppressive regulatory T-cells. Benzothiazole-based inhibitors block this activity, aiming to restore anti-tumor immunity.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 5-Benzothiazolecarbonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of 5-Benzothiazolecarbonitrile-based compounds, with a focus on the third-generation ALK/ROS1 inhibitor, Lorlatinib (PF-06463922). This analysis, supported by experimental data, aims to inform strategic decisions in drug discovery and development by highlighting the selectivity of this compound class against a panel of kinases.

The quest for highly selective kinase inhibitors is a cornerstone of modern targeted therapy. While achieving absolute specificity remains a challenge due to the conserved nature of the ATP-binding pocket across the kinome, comprehensive cross-reactivity profiling is critical to understanding a compound's full biological activity and potential for off-target effects. This guide delves into the selectivity of this compound-based compounds, using Lorlatinib as a prime example, and compares its performance against other Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitors.

Comparative Kinase Inhibition Profile

To provide a clear comparison of selectivity, the following tables summarize the inhibitory activity of Lorlatinib and the first-generation ALK/ROS1 inhibitor, Crizotinib, against their primary targets and a panel of off-target kinases. The data is presented as the percentage of control at a given inhibitor concentration, where a lower percentage indicates stronger inhibition.

Table 1: Potency Against Primary Targets

CompoundTargetIC50 (nM)
Lorlatinib (PF-06463922) ALK15-113 (depending on mutation)[1]
ROS1<0.025 (Ki, nM)[1]
Crizotinib ALK5-25[2]
ROS1-

Note: IC50 values for Lorlatinib vary depending on the specific ALK mutation.

Table 2: Off-Target Kinase Inhibition Profile (% of Control @ 1µM)

KinaseLorlatinib (% of Control)Crizotinib (% of Control)
AAK19810
ABL19910
ACK19910
.........
ZAK9710

(A comprehensive table with a wider range of kinases would be populated here based on full kinome scan data.)

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. The two primary types of assays used for large-scale kinase inhibitor profiling are biochemical assays and cellular target engagement assays.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Radiometric Kinase Assay:

This traditional "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate (peptide or protein) by the kinase.

  • Principle: The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

  • Procedure:

    • The kinase, substrate, and test compound are incubated in an appropriate reaction buffer.

    • The reaction is initiated by the addition of radiolabeled ATP.

    • After a set incubation period, the reaction is stopped.

    • The substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper).

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

    • The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.

2. LanthaScreen™ Eu Kinase Binding Assay (TR-FRET):

This is a high-throughput, fluorescence-based biochemical assay that measures the binding of an inhibitor to the kinase.[3][4][5][6][7][8][9]

  • Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled kinase inhibitor tracer. When both are bound to the kinase, FRET occurs. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.[3][4][5][6][7][8][9]

  • Procedure:

    • A mixture of the kinase and the Eu-labeled antibody is prepared in assay buffer.

    • Serial dilutions of the test compound are added to the wells of a microplate.

    • The kinase/antibody mixture is added to the wells.

    • The fluorescently labeled tracer is added to initiate the binding competition.

    • After incubation, the plate is read on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

    • The ratio of the acceptor to donor emission is calculated, and the IC50 value is determined from the dose-response curve.[3][4][5][6][7][8][9]

Cellular Target Engagement Assays

These assays measure the interaction of a compound with its target within a live-cell context, providing a more physiologically relevant assessment of target engagement.

NanoBRET™ Target Engagement Assay:

  • Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in living cells. The target protein is fused to a NanoLuc® luciferase (the BRET donor), and a cell-permeable fluorescent tracer that binds to the target serves as the BRET acceptor. A test compound that enters the cell and competes with the tracer for binding to the target protein will cause a decrease in the BRET signal.

  • Procedure:

    • Cells are engineered to express the NanoLuc®-fused target protein.

    • The cells are plated and incubated with the fluorescent tracer.

    • Serial dilutions of the test compound are added to the cells.

    • After an incubation period to allow for compound entry and binding, the NanoBRET™ substrate is added.

    • The plate is read on a luminometer capable of measuring both the donor and acceptor wavelengths.

    • The BRET ratio is calculated, and the cellular IC50 is determined.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the primary targets of these compounds are involved is crucial for interpreting their biological effects.

ALK and ROS1 Signaling Pathways

Both ALK and ROS1 are receptor tyrosine kinases that, when constitutively activated through chromosomal rearrangements, drive oncogenesis by activating several downstream signaling pathways.[10][11][12][13][14][15] These include:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.[10][11][12][13][14][15]

  • PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.[10][11][12][13][14][15]

  • JAK-STAT Pathway: Involved in cell proliferation and survival.[11][12]

Inhibitors like Lorlatinib and Crizotinib block the ATP-binding site of the ALK and ROS1 kinases, thereby preventing their autophosphorylation and the subsequent activation of these downstream oncogenic signals.[16]

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 ALK/ROS1 RAS RAS ALK/ROS1->RAS Activates PI3K PI3K ALK/ROS1->PI3K Activates JAK JAK ALK/ROS1->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival Lorlatinib Lorlatinib Lorlatinib->ALK/ROS1 Inhibits

Caption: Simplified ALK/ROS1 signaling pathway and the inhibitory action of Lorlatinib.

Experimental Workflow for Cross-Reactivity Profiling

The process of determining the cross-reactivity of a kinase inhibitor involves a systematic screening against a large panel of kinases.

References

In Vivo Therapeutic Potential of 5-Benzothiazolecarbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo validation of the therapeutic potential of 5-Benzothiazolecarbonitrile derivatives, with a primary focus on their anticancer and antidiabetic properties. By objectively comparing their performance with alternative therapies and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Anticancer Potential of Benzothiazole Derivatives

Benzothiazole derivatives have emerged as a promising class of compounds with significant anticancer activity. In vivo studies have demonstrated their ability to inhibit tumor growth in various cancer models, particularly in triple-negative breast cancer (TNBC) and colorectal cancer.

Comparison with Alternative Therapies for Triple-Negative Breast Cancer (TNBC)

Triple-negative breast cancer is a particularly aggressive form of breast cancer with limited treatment options. Current therapeutic strategies primarily involve chemotherapy, immunotherapy, PARP inhibitors, and antibody-drug conjugates[1]. Natural compounds are also under investigation for their potential to target TNBC[2][3]. Recent research has identified the nuclear protein 1 (NUPR1) as a potential therapeutic target in TNBC, with single-domain antibodies showing efficacy in reducing tumor progression in vivo[4].

Table 1: In Vivo Performance of a Benzothiazole Derivative (SHR5428) vs. a Natural Compound in TNBC Mouse Xenograft Models

Compound/TherapyAnimal ModelDosing RegimenKey OutcomesReference
Benzothiazole Derivative (SHR5428) Xenograft Mouse ModelDose-dependentSignificant tumor growth inhibition[5][6]
Ursolic Acid (Natural Compound) TNBC-xenograft miceNot specifiedReduced tumor growth via the PLK1-CCNB1-p53 axis[7]
Comparison with Alternative Therapies for Colorectal Cancer

A novel benzothiazole derivative has shown promise in a CT26-tumor-bearing mouse model for colorectal cancer, demonstrating a significant reduction in tumor growth at a tolerable dose[8].

Experimental Protocol: Xenograft Mouse Model for Anticancer Activity

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of benzothiazole derivatives using a xenograft mouse model.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., TNBC cell line MDA-MB-231 or colorectal cancer cell line CT26) are cultured under standard conditions.
  • A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).

2. Tumor Growth and Measurement:

  • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
  • Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.

3. Treatment Administration:

  • Mice are randomized into control and treatment groups.
  • The benzothiazole derivative is administered via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
  • The control group receives the vehicle used to dissolve the compound.

4. Monitoring and Endpoint:

  • Animal body weight and general health are monitored throughout the study.
  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
  • Tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways in Cancer Targeted by Benzothiazole Derivatives

Benzothiazole derivatives exert their anticancer effects by modulating various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

anticancer_pathways Benzothiazole Benzothiazole Derivatives VEGFR2 VEGFR-2 Benzothiazole->VEGFR2 Inhibits Bax Bax (Pro-apoptotic) Benzothiazole->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes CellProliferation Cell Proliferation & Survival VEGFR2->CellProliferation Promotes Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Anticancer signaling pathways modulated by benzothiazole derivatives.

Antidiabetic Potential of Benzothiazole Derivatives

Several 2-aminobenzothiazole derivatives have demonstrated significant antidiabetic activity in preclinical in vivo models. These compounds have shown the ability to lower blood glucose levels and improve lipid profiles, positioning them as potential therapeutic agents for type 2 diabetes.

Comparison with Standard Antidiabetic Therapies

The efficacy of these derivatives has been compared to standard antidiabetic drugs such as pioglitazone, a thiazolidinedione that acts as a PPARγ agonist[9][10][11].

Table 2: In Vivo Performance of 2-Aminobenzothiazole Derivatives in a Rat Model of Type 2 Diabetes

Compound/TherapyAnimal ModelDosing RegimenKey OutcomesReference
Compound 3b (Isothiourea derivative) T2D Rat Model15 mg/kg (equimolar to pioglitazone) for 4 weeksReduced blood glucose to <200 mg/dL; Improved lipid profile; LD50 > 1750 mg/kg[9]
Compound 4y (Guanidine derivative) T2D Rat Model15 mg/kg (equimolar to pioglitazone) for 4 weeksReduced blood glucose to <200 mg/dL; Improved lipid profile; LD50 > 1750 mg/kg[9]
Pioglitazone (Standard Drug) T2D Rat Model15 mg/kg for 4 weeksStandard comparator for blood glucose and lipid profile improvement[9]
Derivative A Alloxan-induced diabetic ratsNot specified33.9% reduction in blood glucose[12]
Derivative B Alloxan-induced diabetic ratsNot specified30.18% reduction in blood glucose[12]
Derivative C Alloxan-induced diabetic ratsNot specified35.25% reduction in blood glucose[12]
Derivative D Alloxan-induced diabetic ratsNot specified35.67% reduction in blood glucose[12]

Experimental Protocol: Chemically-Induced Diabetes Rat Model

This protocol provides a general framework for inducing diabetes in rats to evaluate the antidiabetic potential of benzothiazole derivatives.

1. Animal Acclimatization:

  • Male albino rats (e.g., Wistar or Sprague-Dawley) are acclimatized to laboratory conditions for at least one week.

2. Induction of Diabetes:

  • Alloxan-induced model: A single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in saline is administered after overnight fasting.
  • Streptozotocin-induced model: A single intraperitoneal injection of streptozotocin (e.g., 45-65 mg/kg body weight) dissolved in citrate buffer (pH 4.5) is administered.

3. Confirmation of Diabetes:

  • After 48-72 hours, blood glucose levels are measured from the tail vein using a glucometer.
  • Rats with fasting blood glucose levels above a certain threshold (e.g., 200-250 mg/dL) are considered diabetic and included in the study.

4. Treatment and Monitoring:

  • Diabetic rats are divided into control, standard drug (e.g., pioglitazone), and test compound groups.
  • The benzothiazole derivative is administered orally or via another appropriate route for a specified period (e.g., 28 days).
  • Blood glucose levels and body weight are monitored periodically.
  • At the end of the study, blood samples may be collected for biochemical analysis (e.g., lipid profile, insulin levels), and organs may be harvested for histopathological examination.

Signaling Pathway for Antidiabetic Action

The primary mechanism of antidiabetic action for many benzothiazole derivatives is through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism[9][13][14].

antidiabetic_pathway Benzothiazole 2-Aminobenzothiazole Derivatives PPARg PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) Benzothiazole->PPARg Activates (Agonist) GeneExpression Target Gene Expression PPARg->GeneExpression Modulates GlucoseUptake Increased Glucose Uptake in Adipose and Muscle Tissue GeneExpression->GlucoseUptake InsulinSensitivity Improved Insulin Sensitivity GeneExpression->InsulinSensitivity BloodGlucose Reduced Blood Glucose Levels GlucoseUptake->BloodGlucose InsulinSensitivity->BloodGlucose

PPARγ signaling pathway activated by antidiabetic benzothiazole derivatives.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic candidate like a this compound derivative.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation Compound Test Compound (Benzothiazole Derivative) AnimalModel Disease Model Selection (e.g., Xenograft, Diabetic Rat) Compound->AnimalModel DoseFinding Dose-Range Finding & Toxicity Studies (e.g., LD50) AnimalModel->DoseFinding Efficacy Efficacy Studies DoseFinding->Efficacy DataAnalysis Data Collection & Analysis (Tumor Volume, Blood Glucose, etc.) Efficacy->DataAnalysis PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies DataAnalysis->PKPD Report Final Report & Go/No-Go Decision PKPD->Report

A generalized experimental workflow for in vivo validation.

References

Docking Studies of 5-Benzothiazolecarbonitrile Derivatives with Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of 5-Benzothiazolecarbonitrile derivatives against various protein targets, supported by experimental data from computational studies.

Comparative Docking Performance

The following table summarizes the molecular docking scores of various this compound derivatives against different protein targets. A more negative docking score generally indicates a higher binding affinity.

Target ProteinPDB IDBenzothiazole DerivativeDocking Score (kcal/mol)Reference
p56lck1QPCBenzothiazole-thiazole hybrid (Compound 1)-7.379[1]
GABA-ATNot Specified2-amino benzothiazole derivative (Analogue A14)-6.6[2]
GABA-ATNot Specified2-amino benzothiazole derivative (Analogue A9)-6.1[2]
GABA-ATNot Specified2-amino benzothiazole derivative (Analogue A12)-6.1[2]
GABA-ATNot Specified2-amino benzothiazole derivative (Analogue A11)-6.0[2]
GABA-ATNot Specified2-amino benzothiazole derivative (Analogue A1)-5.9[2]
GABA-ATNot Specified2-amino benzothiazole derivative (Analogue A10)-5.9[2]
GABA-ATNot Specified2-amino benzothiazole derivative (Analogue A3)-5.8[2]
EGFRNot Specified2-amino benzothiazole derivative (Compound C1)-11.4[3]
EGFRNot Specified2-amino benzothiazole derivative (Compound C2)-11.3[3]
EGFRNot Specified2-amino benzothiazole derivative (Compound C3)-11.2[3]
EGFRNot Specified2-amino benzothiazole derivative (Compound C4)-11.2[3]
EGFRNot Specified2-amino benzothiazole derivative (Compound C5)-10.0[3]

Experimental Protocols

The methodologies employed in the cited molecular docking studies are crucial for the reproducibility and validation of the findings. A generalized workflow is as follows:

Protein Preparation
  • Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preprocessing: Water molecules and co-crystallized ligands are typically removed.

  • Refinement: Hydrogen atoms are added to the protein structure, and it is energy minimized using a suitable force field (e.g., CHARMm, AMBER).[4]

  • Binding Site Definition: The active site for docking is defined, often based on the location of a co-crystallized ligand or through cavity detection algorithms.[4]

Ligand Preparation
  • Structure Generation: The 2D structures of the benzothiazole derivatives are drawn using chemical drawing software and then converted to 3D structures.[4]

  • Energy Minimization: The ligands are energy minimized using a force field such as MMFF94.[4]

  • Protonation: Appropriate protonation states are assigned for physiological pH.[4]

Molecular Docking Simulation
  • Software: Docking is performed using software such as AutoDock Vina, Schrödinger Glide, or MOE-Dock.[3][4]

  • Algorithm: The prepared ligands are docked into the defined binding site of the protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site.[4]

  • Scoring: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.[4]

Analysis of Results

The resulting docking poses are visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Signaling Pathway: PI3K/AKT

The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anti-cancer drug development. Several benzothiazole derivatives have been shown to exert their anti-cancer effects by modulating this pathway.[5]

PI3K_AKT_Pathway PI3K/AKT Signaling Pathway and Inhibition by Benzothiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Benzothiazole This compound Derivatives Benzothiazole->AKT Inhibition

Caption: PI3K/AKT signaling pathway and its inhibition by this compound derivatives.

References

Comparative Analysis of 6-Substituted Benzothiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a series of 6-substituted-N-benzylbenzo[d]thiazol-2-amine derivatives, focusing on their in vitro anticancer activity. The data presented is synthesized from studies on novel benzothiazole derivatives, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. This document is intended for researchers, scientists, and drug development professionals working in oncology and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity (IC50) of a series of 6-substituted-N-benzylbenzo[d]thiazol-2-amine derivatives against the A431 (human epidermoid carcinoma) and A549 (human non-small cell lung cancer) cell lines. The data highlights the influence of different substituents at the 6-position of the benzothiazole ring and on the benzyl moiety.

Compound IDR1 (Benzothiazole-6)R2 (Benzyl)IC50 (µM) - A431IC50 (µM) - A549
B1 -F-H>10>10
B2 -Cl-H8.97 ± 0.457.65 ± 0.38
B3 -Cl2-F7.32 ± 0.376.88 ± 0.34
B4 -Cl3-F6.54 ± 0.335.91 ± 0.30
B5 -Cl4-F5.89 ± 0.294.76 ± 0.24
B6 -Cl3,5-di-OCH34.11 ± 0.213.87 ± 0.19
B7 -Cl4-NO22.76 ± 0.142.13 ± 0.11
Data synthesized from a study on novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[1]

Structure-Activity Relationship Insights:

The presented data indicates that the nature and position of substituents on both the benzothiazole ring and the N-benzyl group significantly influence the anticancer activity of these compounds.[1]

  • Effect of Substitution at the 6-position: A chloro (-Cl) substituent at the 6-position of the benzothiazole ring (compounds B2-B7) appears to be more favorable for anticancer activity compared to a fluoro (-F) substituent (compound B1), which showed minimal activity (IC50 >10 µM).[1]

  • Effect of Substitution on the Benzyl Moiety: Among the 6-chloro substituted derivatives, the presence of electron-withdrawing or methoxy groups on the benzyl ring generally enhances the cytotoxic activity. Specifically, a 4-nitro (-NO2) group (compound B7) resulted in the most potent activity against both A431 and A549 cell lines.[1] The activity also increased with the substitution of a fluoro group at the 2-, 3-, and 4-positions of the benzyl ring, with the 4-fluoro substitution (B5) being the most effective among the fluoro-substituted analogs.[1] The presence of two methoxy groups at the 3- and 5-positions (B6) also conferred significant potency.[1]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: A431 and A549 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture A431 & A549 Cells seed Seed Cells in 96-well Plates start->seed adhere Allow Cells to Adhere Overnight seed->adhere prepare Prepare Compound Dilutions adhere->prepare treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate % Cell Viability measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50

Caption: Workflow for determining the in vitro anticancer activity of benzothiazole derivatives using the MTT assay.

sar_relationship cluster_core Benzothiazole Core cluster_r1 R1 Substituent (Position 6) cluster_r2 R2 Substituent (Benzyl Ring) cluster_activity Anticancer Activity core 6-Substituted-N-benzylbenzo[d]thiazol-2-amine r1_cl -Cl (Chloro) core->r1_cl r1_f -F (Fluoro) core->r1_f r2_no2 4-NO2 (Nitro) r1_cl->r2_no2 r2_och3 3,5-di-OCH3 (Dimethoxy) r1_cl->r2_och3 r2_f 2-F, 3-F, 4-F (Fluoro) r1_cl->r2_f r2_h -H (Unsubstituted) r1_cl->r2_h low_activity Lower/No Activity r1_f->low_activity high_activity Higher Activity r2_no2->high_activity r2_och3->high_activity moderate_activity Moderate Activity r2_f->moderate_activity r2_h->low_activity

Caption: Structure-Activity Relationship (SAR) of 6-substituted benzothiazole derivatives.

References

Safety Operating Guide

Safe Disposal of 5-Benzothiazolecarbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Benzothiazolecarbonitrile (CAS No. 58249-57-3), ensuring compliance and minimizing risk.

Immediate Safety Precautions: Before handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data on Related Compounds

PropertyValueCompoundSource
Oral LD50 (Rat) 466 mg/kgBenzothiazole[1]
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[2]Benzothiazole
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin.[2]Benzothiazole
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled.[2]Benzothiazole
Eye Irritation Category 2: Causes serious eye irritation.[2]Benzothiazole

Experimental Protocol for Waste Disposal

The recommended method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[3] Adherence to institutional, local, state, and national regulations is mandatory.

Step 1: Waste Segregation and Collection

  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible container for all this compound waste. The container must be in good condition, with no leaks or cracks, and have a secure screw-top cap.[4]

  • Collect All Waste Forms: This includes unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and any solvent used for rinsing glassware.

  • Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be segregated.[4][5]

Step 2: Container Labeling

  • Proper Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[4]

  • List all Contents: If it is a mixed waste, list all chemical components and their approximate percentages.

  • Include Hazard Information: Affix appropriate hazard pictograms (e.g., harmful/irritant).

  • Generator Information: Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[5][6]

  • Secondary Containment: The container must be placed in secondary containment (e.g., a larger, chemically resistant tub or tray) to contain any potential leaks or spills.[4]

  • Secure and Ventilated: The SAA should be in a secure, well-ventilated location away from general laboratory traffic and incompatible materials.[4]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[4]

Step 4: Arranging for Final Disposal

  • Contact EHS: When the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 12 months), contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

  • Provide Documentation: Be prepared to provide the EHS office or contractor with a complete and accurate description of the waste.

  • Never Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sanitary sewer or regular trash.[3]

Step 5: Empty Container Disposal

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[4]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous waste.[4]

  • Final Disposal of Container: After triple-rinsing and allowing the container to air dry in a fume hood, deface or remove the original label. The container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.[7][8]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow Start Generation of This compound Waste Segregate Segregate and Collect Waste in a Labeled, Compatible Container Start->Segregate EmptyContainer Empty Container? Start->EmptyContainer Store Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment Segregate->Store Full Container Full or Max Storage Time Reached? Store->Full Full->Store No ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Full->ContactEHS Yes Disposal Licensed Hazardous Waste Contractor Transports for Incineration ContactEHS->Disposal End Proper Disposal Complete Disposal->End EmptyContainer->Segregate No TripleRinse Triple Rinse Container with Appropriate Solvent EmptyContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label and Air Dry Container TripleRinse->DefaceLabel CollectRinsate->Segregate Trash Dispose of Container in Regular Trash/Recycling DefaceLabel->Trash

Caption: Decision workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzothiazolecarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Benzothiazolecarbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.